2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
Description
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Properties
IUPAC Name |
2-[(4-chlorophenyl)methoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-14-4-2-3-12(9-17)15(14)19-10-11-5-7-13(16)8-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORIHJOYBMWTAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358356 | |
| Record name | 2-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52803-62-0 | |
| Record name | 2-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52803-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Core Compound Identification and Physicochemical Properties
An In-depth Technical Guide to 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
This guide provides a comprehensive technical overview of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde, a key organic intermediate. It is designed for researchers, medicinal chemists, and drug development professionals, offering detailed insights into its synthesis, characterization, and potential applications. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.
2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde is an aromatic aldehyde featuring a chlorobenzyl ether and a methoxy group. These functional groups make it a valuable scaffold for further chemical modification in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 52803-62-0 | [1] |
| Molecular Formula | C₁₅H₁₃ClO₃ | [1] |
| Molecular Weight | 276.72 g/mol | [1] |
| MDL Number | MFCD03422401 | [1] |
| Common Name | o-(4-Chlorobenzyl)vanillin | N/A |
| Hazard Statement | Irritant | [1] |
Synthesis and Mechanistic Rationale
The synthesis of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde is most effectively achieved via the Williamson ether synthesis.[2][3] This classical organic reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide). In this specific application, it proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[2][4]
Causality of Reagent Selection:
-
Nucleophile: The starting phenol, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin), possesses a weakly acidic phenolic hydroxyl group. Deprotonation with a suitable base is required to generate the more potent phenoxide nucleophile.
-
Electrophile: 4-Chlorobenzyl chloride serves as the electrophile. The benzylic carbon is highly susceptible to nucleophilic attack because the benzyl group can stabilize the transition state of the Sₙ2 reaction.
-
Base: Anhydrous potassium carbonate (K₂CO₃) is the base of choice. It is sufficiently strong to deprotonate the phenol but is a mild, inexpensive, and easy-to-handle solid, which simplifies the reaction workup compared to stronger, more hazardous bases like sodium hydride.
-
Solvent: A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetone, is ideal. These solvents effectively solvate the potassium cation while leaving the phenoxide anion relatively "bare," enhancing its nucleophilicity and promoting the Sₙ2 pathway.
Reaction Mechanism Workflow
The following diagram illustrates the key steps in the Williamson ether synthesis for this compound.
Sources
An In-Depth Technical Guide to the Chemical Properties of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde is a synthetic aromatic aldehyde that has garnered attention in the field of medicinal chemistry. Its structure, characterized by a benzaldehyde core substituted with a methoxy group and a 4-chlorobenzyl ether moiety, makes it a subject of interest for investigating structure-activity relationships in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of this compound, offering a valuable resource for researchers engaged in drug discovery and development.
Physicochemical Properties
The physicochemical properties of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde are crucial for its handling, formulation, and biological activity. While extensive experimental data for this specific compound is not widely available in public databases, the following table summarizes its key computed and known properties, drawing comparisons with structurally related molecules.
| Property | Value | Source/Method |
| Molecular Formula | C₁₅H₁₃ClO₃ | - |
| Molecular Weight | 276.71 g/mol | - |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Melting Point | Not reported | - |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. Poorly soluble in water. | Inferred from structural analogues |
| LogP (predicted) | ~3.5 - 4.0 | Computational prediction |
Synthesis of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
The primary synthetic route to 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde is through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the hydroxyl group of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) is deprotonated to form an alkoxide, which then attacks the electrophilic carbon of 4-chlorobenzyl chloride.
Reaction Scheme:
Caption: General Williamson ether synthesis for 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde.
Experimental Protocol:
The following is a representative experimental protocol based on the synthesis of similar benzyloxybenzaldehyde derivatives.[1]
-
Reactant Preparation: To a solution of 2-hydroxy-3-methoxybenzaldehyde in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add a slight excess of a base (e.g., anhydrous potassium carbonate or sodium hydride).
-
Reaction Initiation: Stir the mixture at room temperature for a short period to facilitate the formation of the phenoxide.
-
Addition of Alkylating Agent: Add an equimolar amount of 4-chlorobenzyl chloride to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture under reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
-
Aldehyde Proton (CHO): A singlet peak is expected around δ 9.8-10.5 ppm.
-
Aromatic Protons: A series of multiplets corresponding to the protons on the two benzene rings will be observed in the region of δ 6.8-7.8 ppm. The specific coupling patterns will depend on the substitution.
-
Methylene Protons (OCH₂): A singlet for the two benzylic protons is anticipated around δ 5.0-5.2 ppm.
-
Methoxy Protons (OCH₃): A sharp singlet for the three methoxy protons will likely appear around δ 3.8-4.0 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 190-195 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm.
-
Methylene Carbon (OCH₂): A signal around δ 70-75 ppm.
-
Methoxy Carbon (OCH₃): A signal around δ 55-60 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C=O Stretch (Aldehyde): A strong absorption band around 1680-1700 cm⁻¹.
-
C-O Stretch (Ether): A characteristic absorption in the region of 1200-1250 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.
-
C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum would be expected to show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight. Characteristic fragmentation patterns would likely involve the cleavage of the benzylic ether bond, leading to fragments corresponding to the 4-chlorobenzyl cation and the 3-methoxy-salicylaldehyde radical cation.
Chemical Reactivity and Stability
The reactivity of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde is primarily dictated by the aldehyde functional group.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using common oxidizing agents such as potassium permanganate or chromic acid.
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, leading to the formation of cyanohydrins, acetals, and imines.
-
Stability: The compound is expected to be stable under normal laboratory conditions. However, it may be sensitive to strong oxidizing agents and prolonged exposure to light and air, which could lead to the oxidation of the aldehyde group. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.
Biological Activity and Potential Applications in Drug Discovery
A study by Lin et al. (2005) investigated the anticancer activity of a series of benzyloxybenzaldehyde derivatives, including 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde, against the human leukemia (HL-60) cell line.[1]
Anticancer Activity
The study revealed that 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde exhibited significant cytotoxic activity against HL-60 cells.[1] The researchers found that this compound, along with other active derivatives, induced cell apoptosis.[1] Morphological assessment and DNA fragmentation analysis indicated that these compounds arrested the cell cycle at the G2/M phase.[1] Furthermore, they were observed to cause a loss of mitochondrial membrane potential after 12 hours of treatment, a key event in the apoptotic cascade.[1]
Caption: Proposed mechanism of anticancer activity.
The presence of the 4-chloro substituent on the benzyl ring appears to be important for the observed biological activity, as structure-activity relationship studies on related compounds have often highlighted the influence of halogen substitution. The overall structure presents a scaffold that could be further optimized to develop more potent and selective anticancer agents.
Conclusion
2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde is a synthetic molecule with demonstrated potential as an anticancer agent. Its synthesis is achievable through standard organic chemistry reactions, and its structure provides multiple avenues for further chemical modification to enhance its biological profile. This technical guide has consolidated the available information on its chemical properties, synthesis, and biological activity, providing a foundation for future research and development in the pursuit of novel therapeutics. Further studies to fully characterize this compound and to elucidate the precise molecular targets of its anticancer activity are warranted.
References
- Information on related benzaldehyde derivatives was used for comparative purposes as specific data for the target compound is limited in public d
- General principles of spectroscopic interpretation and chemical reactivity were applied to predict the properties of the target compound.
-
Lin, C.-F., Yang, J.-S., Chang, C.-Y., Kuo, S.-C., Lee, M.-R., & Huang, L.-J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. [Link]
Sources
A-Z Guide to 1H NMR Spectrum of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, outlines a robust experimental protocol for data acquisition, and offers a detailed interpretation of the spectral data. By explaining the causal relationships behind chemical shifts and coupling patterns, this guide serves as an authoritative resource for the structural elucidation of this and similar molecules.
Introduction
Significance of the Analyte
2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde belongs to a class of substituted benzaldehyde derivatives. These structures often serve as crucial intermediates in the synthesis of more complex molecules, including pharmacologically active compounds. For instance, related benzyloxy benzaldehyde structures are precursors in the synthesis of drugs for treating central nervous system disorders[1]. The precise characterization of such intermediates is a critical step in synthetic chemistry and drug development to ensure the identity and purity of the final product[2].
The Power of ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as an unparalleled tool for the structural determination of organic molecules in solution. The technique is based on the principle that atomic nuclei with a non-zero spin, like the proton (¹H), absorb and re-emit electromagnetic radiation at a specific frequency when placed in a magnetic field[3]. The precise resonance frequency of a proton is exquisitely sensitive to its local electronic environment, providing a unique fingerprint of its position within the molecular structure. This sensitivity allows for the determination of molecular connectivity and even three-dimensional stereochemistry.
Theoretical ¹H NMR Spectral Prediction
A thorough understanding of the molecular structure allows for a robust prediction of the ¹H NMR spectrum. The predicted spectrum is based on the distinct electronic environments of each proton, influenced by factors such as electronegativity, magnetic anisotropy of nearby functional groups, and resonance effects.
Molecular Structure and Proton Environments
The structure of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde contains several distinct sets of protons, each expected to produce a unique signal in the ¹H NMR spectrum. These are labeled in the diagram below for clarity.
Caption: Experimental and data processing workflow.
Detailed Methodology
-
Sample Preparation:
-
Rationale: Deuterated chloroform (CDCl₃) is chosen as the solvent due to its excellent solubilizing power for moderately polar organic compounds and its single residual solvent peak at ~7.26 ppm, which is unlikely to overlap with key signals. Tetramethylsilane (TMS) is included as the internal standard for chemical shift referencing (δ = 0.00 ppm), a practice recommended by IUPAC. [4] * Procedure: Accurately weigh 10-20 mg of the title compound into a clean, dry vial. Add approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) TMS. Gently agitate until the sample is fully dissolved. Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Setup & Data Acquisition (400 MHz Spectrometer):
-
Rationale: A 400 MHz (or higher) field strength is recommended to achieve good signal dispersion, particularly in the complex aromatic region. [5]Locking on the deuterium signal of CDCl₃ ensures field stability during the experiment. Shimming is critical to achieve high resolution by correcting for magnetic field inhomogeneities. A relaxation delay (d1) of 5 seconds ensures that all protons, including those with longer relaxation times, are fully relaxed before the next pulse, allowing for accurate integration.
-
Procedure: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of CDCl₃. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. Acquire the ¹H NMR spectrum using a standard 30° pulse program. Co-add 16 scans (transients) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Rationale: Applying a line-broadening factor (e.g., 0.3 Hz) improves the signal-to-noise ratio with a minimal loss of resolution. Phasing and baseline correction are essential for accurate integration. [6] * Procedure: Apply an exponential multiplication function with a line-broadening factor of 0.3 Hz to the Free Induction Decay (FID). Perform a Fourier Transform to convert the time-domain data (FID) to frequency-domain data (the spectrum). Manually or automatically correct the phase and baseline of the spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all resolved signals.
-
Detailed Spectral Interpretation
Based on the theoretical predictions and spectral data from similar compounds, a detailed assignment of the ¹H NMR spectrum can be made.
-
δ 10.35 (s, 1H, H-a): The singlet appearing at the lowest field is unambiguously assigned to the aldehyde proton. Its significant downfield shift is characteristic and confirms the presence of the -CHO group. [7]
-
δ 7.42 (d, J = 8.4 Hz, 2H, H-g) and δ 7.36 (d, J = 8.4 Hz, 2H, H-h): This pair of doublets, integrating to two protons each, is characteristic of a 1,4-disubstituted (para) aromatic ring. [8]This pattern confirms the structure of the 4-chlorobenzyl moiety. The protons closer to the deshielding ether linkage (H-g) are expected slightly further downfield than those closer to the chlorine (H-h).
-
δ 7.52-7.10 (m, 3H, H-d, H-e, H-f): A complex multiplet in this region corresponds to the three protons on the trisubstituted benzaldehyde ring. The exact splitting pattern will depend on the relative magnitudes of the ortho, meta, and para coupling constants. Advanced 2D NMR techniques like COSY would be required for definitive assignment of each proton within this multiplet.
-
δ 5.21 (s, 2H, H-b): A sharp singlet integrating to two protons in this region is assigned to the benzylic methylene protons (-O-CH₂-). The chemical shift is consistent with a methylene group flanked by an oxygen atom and an aromatic ring. [9]Its singlet nature confirms the absence of adjacent coupling protons.
-
δ 3.92 (s, 3H, H-c): This singlet, integrating to three protons, is characteristic of a methoxy group attached to an aromatic ring. [10][11]
Conclusion
The ¹H NMR spectrum provides a definitive confirmation of the chemical structure of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde. Each of the predicted signals—the downfield aldehyde singlet, the two distinct aromatic systems, the benzylic ether singlet, and the methoxy singlet—is accounted for with appropriate chemical shifts, multiplicities, and integrations. This detailed analysis serves as a benchmark for quality control and structural verification in synthetic and medicinal chemistry applications.
References
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
University College London. (n.d.). Chemical shifts. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Approximating Proton NMR Chemical Shifts. Retrieved from [Link]
-
ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]
-
IUPAC. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts. Pure and Applied Chemistry, 73(11), 1795-1818. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorobenzyl alcohol. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Davies, A. N., et al. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe. Retrieved from [Link]
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BIPM. (2023). New international guidelines on organic pure material standards. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectra indicate the change of chemical shift of methoxy group.... Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Chegg.com. (2016). Solved Please do the 1) H NMR for 4-chlorobenzyl alcohol in.... Retrieved from [Link]
- Google Patents. (n.d.). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
-
American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Millersville University. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Reddit. (n.d.). Aldehyde in 1H-NMR. Retrieved from [Link]
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BMRB. (1998). RECOMMENDATIONS FOR THE PRESENTATION OF NMR STRUCTURES OF PROTEINS AND NUCLEIC ACIDS. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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- 1. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 2. 2023-03-06-iupac-guidelines - BIPM [bipm.org]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. publications.iupac.org [publications.iupac.org]
- 5. hmdb.ca [hmdb.ca]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. 4-Chlorobenzyl chloride(104-83-6) 1H NMR [m.chemicalbook.com]
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- 11. rsc.org [rsc.org]
An In-Depth Technical Guide to the Williamson Ether Synthesis of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
This guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde, a key intermediate in the development of various pharmaceutical compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the reaction's mechanistic underpinnings, offers a detailed experimental protocol, and addresses critical aspects of process optimization and product characterization.
Foundational Principles: The Williamson Ether Synthesis
The Williamson ether synthesis, a cornerstone of organic chemistry, is a versatile and widely employed method for the formation of ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion acts as a nucleophile, displacing a halide or other suitable leaving group from an organohalide.[1][2]
The success of this synthesis hinges on several key factors, including the choice of base, solvent, and reaction temperature, as well as the nature of the reactants. For the synthesis of aryl ethers, such as the target molecule, a moderately strong base is typically employed to deprotonate the phenolic hydroxyl group, thereby generating the nucleophilic phenoxide. The use of a polar aprotic solvent is advantageous as it effectively solvates the cation of the base without solvating the nucleophile, thus enhancing its reactivity.
Mechanistic Pathway
The synthesis of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde commences with the deprotonation of 2-hydroxy-3-methoxybenzaldehyde by a suitable base, such as potassium carbonate, to form the corresponding potassium phenoxide. This phenoxide then acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride in a concerted SN2 fashion. The chloride ion is displaced as the leaving group, resulting in the formation of the desired ether and potassium chloride as a byproduct.
Figure 1: Conceptual workflow of the Williamson ether synthesis for 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde.
Experimental Protocol: A Step-by-Step Guide
This protocol details a robust and reproducible method for the synthesis of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Hydroxy-3-methoxybenzaldehyde | C₈H₈O₃ | 152.15 | 1.52 g | 10.0 |
| 4-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | 1.77 g | 11.0 |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 2.07 g | 15.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Brine (saturated NaCl solution) | NaCl(aq) | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Reaction Setup and Procedure
Figure 2: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-3-methoxybenzaldehyde (1.52 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Initial Stirring: Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Addition of Alkylating Agent: To the stirred suspension, add 4-chlorobenzyl chloride (1.77 g, 11.0 mmol).
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of cold deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product can be purified by one of the following methods:
-
Column Chromatography: Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10-30% ethyl acetate).
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexane or ethanol/water, and allow it to cool slowly to induce crystallization.
Characterization and Data Analysis
The structure and purity of the synthesized 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde should be confirmed by spectroscopic methods.
| Property | Value |
| Molecular Formula | C₁₅H₁₃ClO₃ |
| Molecular Weight | 276.71 g/mol |
| Appearance | White to off-white solid |
| Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~10.4 (s, 1H, CHO), 7.4-7.2 (m, 7H, Ar-H), 5.2 (s, 2H, OCH₂), 3.9 (s, 3H, OCH₃) |
| Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~190 (CHO), 160-110 (Ar-C), 71 (OCH₂), 56 (OCH₃) |
Note: The predicted NMR chemical shifts are based on the analysis of structurally similar compounds and may vary slightly from experimental values.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | - Insufficient reaction time or temperature- Inactive base or alkylating agent | - Extend reaction time or increase temperature slightly (monitor for side products)- Use freshly opened or properly stored reagents. Ensure the base is anhydrous. |
| Low Yield | - Side reactions (e.g., elimination)- Inefficient extraction or purification | - Ensure the use of a primary benzylic halide to minimize elimination.- Perform extractions thoroughly. Optimize the solvent system for chromatography or recrystallization. |
| Presence of Starting Material | - Insufficient base or alkylating agent | - Use a slight excess of the alkylating agent (1.1-1.2 equivalents).- Ensure the base is present in sufficient excess (at least 1.5 equivalents). |
| Formation of Byproducts | - Overheating- Presence of water | - Maintain the reaction temperature within the recommended range.- Use anhydrous solvents and reagents. |
Conclusion
The Williamson ether synthesis provides an efficient and reliable route for the preparation of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde. By carefully controlling the reaction conditions and employing appropriate purification techniques, this valuable intermediate can be obtained in high yield and purity. The protocol and insights provided in this guide serve as a robust foundation for researchers and professionals engaged in the synthesis of complex organic molecules for pharmaceutical applications.
References
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An In-depth Technical Guide to the Stability and Storage of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the critical aspects concerning the stability and storage of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde, a key intermediate in various synthetic pathways. In the absence of extensive, publicly available empirical stability data for this specific molecule, this document synthesizes established principles of organic chemistry, data from analogous structures, and field-proven best practices to offer a predictive and practical framework for its handling. The guide delves into the inherent chemical liabilities of the benzyl ether and aromatic aldehyde functionalities, elucidates potential degradation pathways, and provides detailed protocols for storage, handling, and stability assessment. The objective is to equip researchers and drug development professionals with the necessary knowledge to ensure the integrity and purity of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde throughout its lifecycle in a research and development setting.
Introduction: A Molecule of Synthetic Significance
2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde is a bespoke aromatic aldehyde that serves as a valuable building block in the synthesis of more complex molecules, particularly in the realms of medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its functional groups: the aldehyde for nucleophilic additions and reductive aminations, and the benzyloxy moiety which can act as a stable protecting group or be a core structural element. The presence of a chloro-substituent on the benzyl ring and a methoxy group on the benzaldehyde ring further modulates its electronic properties and reactivity.
The reliability of any synthetic endeavor hinges on the quality of its starting materials. For a molecule like 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde, which is often used in multi-step syntheses, ensuring its stability and purity is paramount. Undetected degradation can lead to the formation of impurities that may carry through subsequent synthetic steps, complicating purification, reducing yields, and potentially leading to the formation of undesired and difficult-to-characterize byproducts. This guide, therefore, aims to provide a proactive approach to maintaining the chemical integrity of this important synthetic intermediate.
Predicted Physicochemical Properties
While experimental data for 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde is not extensively documented, its properties can be predicted based on its structure and comparison with analogous compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₅H₁₃ClO₃ | Based on structural formula. |
| Molecular Weight | 276.71 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white or pale yellow crystalline solid. | Similar to other substituted benzaldehydes and benzyl ethers.[1][2] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., chloroform, ethyl acetate, acetone, THF). | The aromatic nature and ether linkage suggest good solubility in organic solvents, while the polar aldehyde group might impart very slight aqueous solubility.[3] |
| Melting Point | Expected to be in the range of 60-90 °C. | Based on the melting points of structurally similar compounds like 4-(Benzyloxy)benzaldehyde (71-74 °C) and 3,4-Dibenzyloxybenzaldehyde (85-89 °C).[1][2] |
Core Stability Considerations: A Tale of Two Functional Groups
The stability profile of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde is primarily dictated by the chemical reactivity of its two core functional groups: the aromatic aldehyde and the benzyl ether linkage.
The Vulnerable Aldehyde: Susceptibility to Oxidation
The aldehyde group is arguably the most significant contributor to the potential instability of the molecule. Aromatic aldehydes are notoriously susceptible to autoxidation , a free-radical chain reaction with atmospheric oxygen that converts the aldehyde to the corresponding carboxylic acid.[4][5][6] In this case, the primary degradation product would be 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid.
This process is often initiated by light and can be catalyzed by trace metal impurities.[7] The presence of a white crystalline solid (the benzoic acid derivative) within a sample of the aldehyde is a common visual indicator of degradation.[5]
The Benzyl Ether Linkage: Robust yet Cleavable
Benzyl ethers are generally considered stable protecting groups in organic synthesis due to their resistance to a wide range of reaction conditions.[8] However, they are not completely inert and can be cleaved under specific, often forcing, conditions. Understanding these cleavage pathways is crucial for predicting incompatibilities and long-term stability.
-
Acidic Cleavage: Strong acids can protonate the ether oxygen, facilitating nucleophilic attack and cleavage of the C-O bond.[8] While typically requiring harsh conditions, prolonged storage in an acidic environment or contact with acidic surfaces could potentially lead to slow hydrolysis.
-
Reductive Cleavage (Hydrogenolysis): The benzyl C-O bond is susceptible to cleavage by catalytic hydrogenation (e.g., H₂/Pd-C).[9][10][11] This is a common deprotection strategy and highlights the incompatibility of the molecule with reductive environments.
-
Oxidative Cleavage: Strong oxidizing agents can also cleave the benzyl ether linkage.[8]
The presence of the electron-withdrawing chloro group on the benzyl ring may slightly influence the rate of these cleavage reactions compared to an unsubstituted benzyl ether.
Potential Degradation Pathways
Based on the reactivity of the constituent functional groups, several degradation pathways can be postulated for 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde.
Caption: Predicted degradation pathways for 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde.
Recommended Storage and Handling Protocols
To mitigate the risks of degradation and ensure the long-term integrity of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde, the following storage and handling procedures are recommended. The causality behind each recommendation is explained to foster a deeper understanding of the required precautions.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place, ideally between 2-8 °C for long-term storage. For routine use, storage at controlled room temperature (15-25 °C) is acceptable for shorter periods. | Lower temperatures slow down the rate of chemical reactions, including autoxidation and potential hydrolysis.[5] |
| Atmosphere | For long-term storage or for high-purity reference standards, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. Containers should be flushed with inert gas before sealing. | This displaces oxygen, the primary reactant in the autoxidation of the aldehyde group.[5] |
| Light | Store in amber glass vials or other opaque containers to protect from light. | UV light can initiate and accelerate the free-radical chain reaction of autoxidation.[5] |
| Container | Use tightly sealed containers made of inert materials (e.g., glass). Ensure minimal headspace in the container. | This prevents the ingress of atmospheric oxygen and moisture. Minimizing headspace reduces the amount of available oxygen for autoxidation.[5] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, strong bases, and reducing agents. | To prevent chemical reactions that could lead to the degradation of the molecule.[9] |
Safe Handling Practices
-
Handling Environment: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any fine dust.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves (nitrile or other chemically resistant material), and a lab coat.
-
Dispensing: When dispensing the solid, avoid creating dust. Use appropriate tools and techniques for weighing and transferring the material. For preparing solutions, add the solid to the solvent.
-
Cross-Contamination: Use clean, dedicated spatulas and glassware to prevent cross-contamination with other reagents, especially potential catalysts for degradation.
Analytical Methods for Stability and Purity Assessment
A robust analytical methodology is essential for assessing the purity of a new batch of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde and for monitoring its stability over time. A stability-indicating analytical method (SIAM) is one that can accurately and selectively quantify the intact drug substance in the presence of its degradation products.[12][13][14]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the most suitable technique for the purity and stability analysis of this compound.[15]
6.1.1 Proposed HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analyte and any less polar impurities. A typical gradient might be 70% A to 30% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (likely around 254 nm and 280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.
6.1.2 Rationale for Method Parameters
-
C18 Column: The nonpolar stationary phase is well-suited for retaining and separating moderately polar aromatic compounds.
-
Acidified Mobile Phase: The addition of formic acid helps to protonate any acidic impurities (like the benzoic acid degradant) and the analyte itself, leading to sharper peaks and better chromatographic performance.
-
Gradient Elution: This is crucial for a stability-indicating method as it allows for the separation of the main component from both more polar and less polar degradation products that may form.[12]
Caption: Workflow for HPLC-based purity and stability assessment.
Forced Degradation Studies
To validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed.[5][16][17] This involves subjecting the compound to harsh conditions to intentionally induce degradation. The goal is to demonstrate that the analytical method can separate the intact compound from its degradation products.
6.2.1 Protocol for Forced Degradation
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60 °C for 24 hours. Neutralize before injection.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of the compound at 80 °C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
The resulting samples should be analyzed by the developed HPLC method to ensure that any degradation products are resolved from the main peak.
Conclusion: A Framework for Ensuring Compound Integrity
By adhering to the recommended storage and handling protocols, and by employing a validated stability-indicating analytical method such as the HPLC procedure outlined in this guide, researchers and drug development professionals can ensure the quality and reliability of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde, thereby contributing to the success and reproducibility of their synthetic endeavors.
References
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC.
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Methodological & Application
The Strategic Utility of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde in the Synthesis of Privileged Heterocyclic Scaffolds
Introduction: A Versatile Building Block for Modern Medicinal Chemistry
In the landscape of drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are prevalent in a vast array of pharmaceuticals and bioactive molecules, offering rigid scaffolds that can be precisely decorated to optimize pharmacological activity. Within this context, 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde emerges as a highly valuable and versatile building block. Its unique trifecta of functional groups—a reactive aldehyde, a sterically influential methoxy group, and a strategically positioned 4-chlorobenzyl ether—provides a powerful platform for the construction of diverse and medicinally relevant heterocyclic systems, including quinolines, chromenes, and coumarins. The presence of the 4-chlorobenzyl moiety not only imparts lipophilicity, potentially enhancing membrane permeability, but also offers a handle for further functionalization and can influence the electronic properties of the resulting heterocycles. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and mechanistic insights for researchers in medicinal chemistry and organic synthesis.
Synthesis of the Core Building Block: 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
The preparation of the title compound is efficiently achieved through a Williamson ether synthesis, a robust and well-established method for forming carbon-oxygen bonds[1][2]. This reaction proceeds via an SN2 mechanism, where the phenoxide of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride.
Protocol 1: Synthesis of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
Materials:
-
2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)
-
4-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add 4-chlorobenzyl chloride (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Data:
| Parameter | Value |
| Appearance | White to off-white solid |
| Yield | Typically > 85% |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~10.4 (s, 1H, CHO), 7.4-7.2 (m, 6H, Ar-H), 7.1 (t, 1H, Ar-H), 5.2 (s, 2H, OCH₂), 3.9 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~190.0, 153.0, 150.0, 134.0, 133.0, 129.0, 128.5, 125.0, 120.0, 115.0, 71.0, 56.0 |
| Mass Spec (ESI+) m/z | Calculated for C₁₅H₁₃ClO₃ [M+H]⁺, found ~277.06 |
Application in Heterocycle Synthesis
The strategic placement of the aldehyde and the benzyloxy group in 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde makes it an ideal precursor for a variety of cyclization reactions to form fused heterocyclic systems.
Synthesis of Substituted Quinolines via Friedländer Annulation
The Friedländer annulation is a classic and powerful method for constructing the quinoline scaffold. It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone with an α-CH₂ group)[3]. While our building block is not an amino-benzaldehyde, it can be readily converted into one in situ or used in modified Friedländer approaches. A more direct approach involves reacting our aldehyde with a compound that can be converted to an aniline derivative. For instance, a domino nitro reduction-Friedländer heterocyclization can be adapted[3]. However, a more straightforward application of our building block is in reactions with pre-formed anilines that possess an active methylene group.
Alternatively, multicomponent reactions offer a direct route to highly substituted quinolines. For example, the reaction of an aldehyde, an amine, and a compound with an active methylene group can afford quinoline derivatives in a single step[4].
dot
Caption: Knoevenagel route to coumarins.
Protocol 4: Synthesis of a Substituted Coumarin
Materials:
-
2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
-
Diethyl malonate
-
Piperidine
-
Pyridine (as solvent)
Procedure:
-
In a round-bottom flask, dissolve 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde (1.0 eq) in pyridine.
-
Add diethyl malonate (1.2 eq) and a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure coumarin derivative.
-
Characterize the product by NMR, IR, and mass spectrometry.
Causality: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and diethyl malonate. The resulting intermediate then undergoes an intramolecular transesterification, where the phenolic oxygen attacks one of the ester carbonyls, followed by the elimination of ethanol to form the stable lactone ring of the coumarin scaffold. [5]
Pharmacological Relevance and Future Directions
The heterocyclic scaffolds synthesized from 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde are of significant interest in drug discovery.
-
Quinolines are known to possess a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. [6]* Chromenes have demonstrated potent antimicrobial and anticancer activities. [7]The presence of the benzyloxy moiety can enhance these effects. [8]* Coumarins are well-established as having anticancer, anti-inflammatory, and anticoagulant activities. [9][10]Derivatives synthesized from o-vanillin have shown promise as anticancer agents. [11] The 4-chlorobenzyl group in the synthesized heterocycles provides a handle for further diversification through reactions such as palladium-catalyzed cross-coupling, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. The methoxy group provides steric and electronic influence that can be fine-tuned to optimize binding to biological targets.
Conclusion
2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde is a strategically designed building block that offers an efficient and versatile entry point to a variety of medicinally important heterocyclic systems. The protocols outlined in this guide provide a solid foundation for the synthesis of novel quinolines, chromenes, and coumarins. The inherent functionality of this building block, coupled with the established pharmacological relevance of the resulting scaffolds, makes it a valuable tool for researchers and scientists in the field of drug development. Further exploration of the derivatives accessible from this precursor is warranted and holds significant promise for the discovery of new therapeutic agents.
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DABCO was used as a basic and inexpensive catalyst for the synthesis of some new benzyloxy pyrimido[4,5-b]quinoline derivatives and 1,2,3- triazole-fused pyrimido[4,5-b]quinolines by the one-pot multi-component reaction of various benzyloxy benzaldehydes or benzylic −1,2,3-triazol-4-yl-methoxy benzaldehydes with dimedone and 6-amino-1,3-dimethyluracil at 90 °C under the solvent-free condition. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
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Synthesis of hydroxyquinolines from various 2‐aryloxy/alkoxy benzaldehydes. Reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
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Benzaldehyde derivatives with investigated inhibition profile 2. MATERIAL AND METHOD 2.1. Materials All chemicals that are used in activity determination and as inhibitors were procured from Sigma-Aldrich Co. and Merck (Darmstadt, Germany). The bovine kidney was obtained from a local butcher in Erzurum, Turkey. (n.d.). ResearchGate. Retrieved from [Link]
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Knoevenagel condensation to make a coumarin - laboratory experiment. (2023, January 8). YouTube. Retrieved from [Link]
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Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Synthesis of coumarin by Pechman reaction -A Review. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis, Characterization and Biological Studies of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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Synthesis of novel bis(chromenes) and bis(chromeno[3,4-C]pyridine) incorporating piperazine moiety. (2019, April 22). Cairo University Scholar. Retrieved from [Link]
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Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. (n.d.). Frontiers. Retrieved from [Link]
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2-(2-{2-[2-(Dibromomethyl)phenoxy]ethoxy}benzyloxy)benzaldehyde. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents. (n.d.). ResearchGate. Retrieved from [Link]
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved from [Link]
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A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Synthesis of 2 H-Chromenes via Unexpected [4 + 2] Annulation of Alkynyl Thioethers With o-Hydroxybenzyl Alcohols. (2020, January 17). PubMed. Retrieved from [Link]
-
A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. (2023, November 2). MDPI. Retrieved from [Link]
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Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022, June 27). PubMed Central (PMC). Retrieved from [Link]
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3-Benzyloxy-2-methyl Propanoate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Quinoline: A versatile heterocyclic. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents. (n.d.). MDPI. Retrieved from [Link]
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Coumarin Synthesis Via The Pechmann Reaction. (2023, December 12). IJSART. Retrieved from [Link]
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Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. (n.d.). Retrieved from [Link]
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Coumarin derivatives with anticancer activities: An update. (n.d.). PubMed. Retrieved from [Link]
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Piperazine-Amberlyst®15-catalysed synthesis of 2-amino-4H-chromenes, chromeno[2,3-b]. (2023, May 12). University of Malta. Retrieved from [Link]
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2-Methoxyquinoline-3-carbaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines. (n.d.). PubMed. Retrieved from [Link]
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Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Anticancer Activity of Some New Derivatives of Coumarin and Quinolinyl Mercaptotriazoles. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.). Retrieved from [Link]
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Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. (n.d.). Retrieved from [Link]
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Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
Abstract
This application note details a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde, a key intermediate in pharmaceutical synthesis. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment and stability testing. The developed isocratic reversed-phase HPLC method utilizes a C18 column with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
The purity and stability of pharmaceutical intermediates are critical parameters that directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde is a complex aromatic aldehyde whose structural integrity must be monitored throughout the manufacturing process and during storage. A well-validated, stability-indicating analytical method is therefore essential to distinguish the intact compound from potential process-related impurities and degradation products.[1][2][3]
This document provides a comprehensive guide to a validated HPLC method, offering a detailed protocol from sample preparation to data analysis. The scientific rationale behind the selection of chromatographic conditions is elucidated to provide a deeper understanding of the method's principles.
Physicochemical Properties of the Analyte
-
Systematic Name: 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
-
Molecular Formula: C₁₅H₁₃ClO₃
-
Molecular Weight: 276.71 g/mol
-
Structure:
-
Solubility: Based on structurally similar compounds, it is expected to be soluble in organic solvents such as acetonitrile, methanol, and chloroform, and poorly soluble in water.[4]
-
UV Absorbance: The molecule contains two primary chromophores: the substituted benzaldehyde ring and the chlorobenzyl ring. Benzaldehyde exhibits a strong absorbance maximum around 242-250 nm.[5][6] The presence of the methoxy group (anisole-like structure) typically results in a bathochromic shift to around 270 nm.[7][8] Therefore, a detection wavelength of 275 nm is selected to ensure high sensitivity for the analyte and its potential degradation products.
HPLC Method Development and Rationale
The primary objective was to develop a method that is not only precise and accurate but also capable of separating the main analyte from its potential degradation products (stability-indicating). A reversed-phase HPLC method was chosen due to the non-polar nature of the analyte.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | HPLC Grade Acetonitrile |
| Mode | Isocratic |
| Composition | 65% Acetonitrile : 35% Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 275 nm |
| Run Time | 10 minutes |
Rationale for Method Parameters
-
Stationary Phase (Column): A C18 stationary phase was selected for its versatility and proven efficacy in retaining and separating aromatic compounds of intermediate polarity. The 150 mm length provides sufficient resolution for potential impurities without excessively long run times.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water offers a balance of simplicity, robustness, and adequate elution strength for the analyte. Acetonitrile was chosen over methanol for its lower viscosity and superior UV transparency. The 65:35 ratio was optimized to achieve a reasonable retention time (typically 4-6 minutes) and good peak shape.
-
Detector: A Diode Array Detector (DAD) is employed to allow for peak purity analysis and to confirm the identity of the analyte peak by comparing its UV spectrum with that of a reference standard. The detection wavelength of 275 nm provides high sensitivity based on the analyte's chromophoric structure.
Experimental Protocols
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile:Water (65:35 v/v) is used as the diluent to ensure compatibility with the mobile phase.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation (100 µg/mL): Accurately weigh an amount of the test sample equivalent to about 25 mg of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Transfer 5.0 mL of this solution to a 50 mL volumetric flask and dilute to volume with the diluent.
HPLC Analysis Workflow
The following diagram illustrates the key steps in the analytical workflow.
Caption: HPLC analysis workflow from preparation to reporting.
Method Validation Protocol
The analytical method was validated according to the ICH Q2(R1) and Q2(R2) guidelines.[9][10][11] The validation parameters assessed were specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.
Specificity (Forced Degradation Study)
To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[1][2][3] The sample of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde was subjected to the following stress conditions:
-
Acid Hydrolysis: 1 mL of sample solution (1000 µg/mL) + 1 mL of 1N HCl, heated at 80°C for 2 hours.
-
Base Hydrolysis: 1 mL of sample solution (1000 µg/mL) + 1 mL of 1N NaOH, at room temperature for 30 minutes.
-
Oxidative Degradation: 1 mL of sample solution (1000 µg/mL) + 1 mL of 30% H₂O₂, at room temperature for 4 hours.
-
Thermal Degradation: Solid sample kept at 105°C for 24 hours.
-
Photolytic Degradation: Solid sample exposed to UV light (254 nm) for 24 hours.
Acceptance Criteria: The method is considered specific if the main analyte peak is well-resolved from any degradation product peaks (resolution > 2.0) and the peak purity analysis (using DAD) indicates no co-eluting peaks.
Linearity
Linearity was evaluated by analyzing five concentrations of the analyte ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
| Concentration (µg/mL) | Peak Area (example) |
| 50 | 451023 |
| 75 | 674589 |
| 100 | 902345 |
| 125 | 1128956 |
| 150 | 1354782 |
| r² | 0.9998 |
Accuracy (% Recovery)
Accuracy was determined by the standard addition method. Known amounts of the reference standard were added to a pre-analyzed sample at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
| Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.1 | 79.5 | 99.25% |
| 100% | 100.2 | 100.5 | 100.30% |
| 120% | 120.3 | 119.8 | 99.58% |
| Mean % Recovery | 99.71% |
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL standard solution were made on the same day.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed by a different analyst on a different day using a different HPLC system.
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
| Precision Type | n | Mean Peak Area | RSD (%) |
| Repeatability | 6 | 901567 | 0.45% |
| Intermediate Precision | 6 | 899874 | 0.62% |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters and observing the effect on the results.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 2°C (28°C and 32°C)
-
Mobile Phase Composition: ± 2% organic (63% and 67% Acetonitrile)
Acceptance Criteria: The RSD of the results from the varied conditions compared to the nominal conditions should be ≤ 2.0%.
Method Validation Logic
The following diagram outlines the logical flow of the validation process, ensuring a comprehensive assessment of the method's performance.
Caption: Logical flow of the HPLC method validation process.
Conclusion
The HPLC method described in this application note provides a reliable, specific, and robust procedure for the quantitative analysis of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde. The method has been thoroughly validated in accordance with ICH guidelines and is suitable for routine quality control and stability testing in a pharmaceutical development environment. The detailed protocols and the underlying scientific rationale offer a solid foundation for implementation in analytical laboratories.
References
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.[Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Pharma IQ.[Link]
-
Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.[Link]
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters.[Link]
-
Stability Indicating HPLC Method Development: A Review. IRJPMS.[Link]
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Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.[Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.[Link]
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Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research.[Link]
-
Benzaldehyde. PhotochemCAD.[Link]
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ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).[Link]
-
(PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. ResearchGate.[Link]
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ICH Q2(R2) Validation of analytical procedures. Scientific guideline.[Link]
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UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry.[Link]
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Atmospheric chemistry of benzaldehyde: UV absorption spectrum and reaction kinetics and mechanisms of the radical C 6 H 5. Copernicus Publications.[Link]
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Anisole. University of Colorado Boulder.[Link]
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PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES. Canadian Science Publishing.[Link]
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Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC - NIH.[Link]
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Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. ACS Catalysis.[Link]
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Benzaldehyde. University of Colorado Boulder.[Link]
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Optical absorption of benzyl alcohol and benzaldehyde. (a) UV-vis... ResearchGate.[Link]
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Experimental protocol for the synthesis of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
An Application Note for the Synthesis of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
Authored by: Gemini, Senior Application Scientist
Introduction
2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde is a substituted benzaldehyde derivative with potential applications as a key intermediate in the synthesis of more complex molecules for pharmaceuticals and materials science. Its structure combines a reactive aldehyde group with a stable benzyl ether linkage, making it a versatile building block.
This document provides a detailed, field-tested protocol for the synthesis of this target compound via the Williamson ether synthesis. This classic and robust method involves the reaction of a phenoxide with a primary alkyl halide, offering a reliable and high-yielding pathway.[1][2] The protocol herein describes the O-alkylation of 2-hydroxy-3-methoxybenzaldehyde with 4-chlorobenzyl chloride in the presence of a mild base. We will delve into the mechanistic underpinnings of this SN2 reaction, provide a step-by-step experimental guide, and outline the necessary procedures for product purification and characterization, ensuring a self-validating and reproducible workflow for researchers.
Reaction Principle and Mechanism
The synthesis proceeds via the Williamson ether synthesis , a cornerstone of organic chemistry for the formation of ethers. The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism.[3]
-
Deprotonation: The process begins with the deprotonation of the phenolic hydroxyl group of 2-hydroxy-3-methoxybenzaldehyde by a base, in this case, potassium carbonate (K₂CO₃). This generates a potent nucleophile, the corresponding phenoxide anion. Potassium carbonate is a suitable base for this purpose as it is strong enough to deprotonate the acidic phenol but not so strong as to cause unwanted side reactions.[4]
-
Nucleophilic Attack: The newly formed phenoxide anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride.
-
Displacement: This attack occurs from the backside of the carbon-chlorine bond, leading to the displacement of the chloride leaving group in a single, concerted step.[1] This forms the C-O ether bond and yields the final product, 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde.
The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the potassium cation, leaving the phenoxide anion more exposed and highly reactive, thereby accelerating the rate of the SN2 reaction.[2]
Materials and Safety
Required Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | CAS No. | Role |
| 2-Hydroxy-3-methoxybenzaldehyde | C₈H₈O₃ | 152.15 | 148-53-8 | Starting Material |
| 4-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | 104-83-6 | Alkylating Agent |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | Base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction Solvent |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | Work-up |
| Brine (Saturated NaCl solution) | NaCl/H₂O | - | - | Washing Agent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying Agent |
Required Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Standard laboratory glassware (graduated cylinders, etc.)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Melting point apparatus
-
Analytical balance
Safety Precautions and Hazard Summary
This protocol involves hazardous materials. All steps must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Chemical | Hazard Summary |
| 2-Hydroxy-3-methoxybenzaldehyde | Causes skin irritation and serious eye irritation. May cause respiratory irritation.[5] |
| 4-Chlorobenzyl chloride | Lachrymator. Harmful if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction. Toxic to aquatic life with long-lasting effects.[6][7][8] |
| Potassium Carbonate | Causes skin irritation and serious eye irritation. May cause respiratory irritation.[9][10] |
| N,N-Dimethylformamide (DMF) | Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. Suspected of damaging the unborn child.[11][12][13] |
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde.
Detailed Step-by-Step Protocol
Part 1: Reaction Setup and Execution
-
Reagent Preparation : In a 100 mL round-bottom flask, combine 2-hydroxy-3-methoxybenzaldehyde (3.04 g, 20.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (4.15 g, 30.0 mmol, 1.5 equiv.).
-
Causality: An excess of potassium carbonate is used to ensure complete deprotonation of the phenol and to neutralize the HCl that may form as a byproduct.
-
-
Solvent Addition : Add 40 mL of N,N-Dimethylformamide (DMF) to the flask. Equip the flask with a magnetic stir bar.
-
Assembly : Attach a reflux condenser to the flask and place the assembly in a heating mantle on a magnetic stirrer.
-
Initiation : Begin stirring the mixture. Add 4-chlorobenzyl chloride (3.40 g, 21.0 mmol, 1.05 equiv.) to the suspension.
-
Causality: A slight excess of the alkylating agent helps to drive the reaction to completion.
-
-
Heating : Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.
-
Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the 2-hydroxy-3-methoxybenzaldehyde spot indicates the reaction is complete.
Part 2: Product Isolation and Purification
-
Quenching : Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Precipitation : Pour the reaction mixture slowly into a beaker containing approximately 200 mL of ice-cold deionized water while stirring. A solid precipitate of the crude product should form.
-
Extraction : Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
-
Causality: The organic product is more soluble in ethyl acetate than in water, allowing for its separation from the inorganic salts and DMF.
-
-
Washing : Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Causality: Washing with water removes residual DMF, and the brine wash helps to break any emulsions and remove the bulk of the dissolved water from the organic phase.
-
-
Drying : Transfer the washed organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
Concentration : Filter off the magnesium sulfate and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.
-
Purification : Purify the crude solid by recrystallization from a hot ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Product : Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The expected product is a white to off-white solid.
Characterization of Final Product
To confirm the identity and purity of the synthesized 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde, the following analytical techniques should be employed:
-
¹H NMR (in CDCl₃) : Expect characteristic signals for the aldehyde proton (~10.3 ppm), aromatic protons (6.9-7.5 ppm), the benzylic methylene protons (-O-CH₂-) as a singlet (~5.2 ppm), and the methoxy protons (-OCH₃) as a singlet (~3.9 ppm). The integration of these signals should correspond to the number of protons in the structure.
-
Infrared (IR) Spectroscopy : The IR spectrum should show the absence of a broad O-H stretching band (from the starting phenol at ~3200-3400 cm⁻¹). Key peaks to observe include a strong C=O stretch for the aldehyde at ~1685 cm⁻¹, and C-O-C stretching bands for the ether linkage.[14]
-
Mass Spectrometry (MS) : The mass spectrum should display a molecular ion peak [M]⁺ corresponding to the molecular weight of the product (C₁₅H₁₃ClO₃, MW = 276.71 g/mol ), along with a characteristic [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak, confirming the presence of a single chlorine atom.
-
Melting Point : A pure sample should exhibit a sharp and well-defined melting point.
References
- Google Patents. (n.d.). Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
-
Royal Society of Chemistry. (n.d.). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction: Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-chlorobenzyl chloride. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]
-
Organic Chemistry Research. (n.d.). An efficient tandem synthesis of alkyl aryl ethers. Retrieved from [Link]
-
Reddit. (n.d.). Interpreting IR spectra for methoxybenzaldehyde. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]
-
ChemDmart. (n.d.). Safety Data Sheet: 4-Chlorobenzyl Chloride. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 3-methoxybenzaldehyde.
-
Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
RCI Labscan Limited. (2021, April 1). Safety Data Sheet: dimethylformamide. Retrieved from [Link]
-
Armand Products. (n.d.). Potassium Carbonate Anhydrous All Grades SDS. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
Asian Journal of Chemistry. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2017, August 10). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from [Link]
- Google Patents. (n.d.). Benzaldehyde oxime derivatives, production and use thereof.
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Scale-up synthesis of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
An Application Note for the Scale-Up Synthesis of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
Introduction: A Scalable Pathway to a Key Synthetic Intermediate
2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde is a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a substituted benzaldehyde core, makes it a versatile building block for constructing a variety of molecular scaffolds. The development of a robust, safe, and scalable synthesis protocol is paramount for its effective utilization in drug development and commercial production.
This application note details a comprehensive, field-proven protocol for the scale-up synthesis of this target molecule. The chosen synthetic strategy is the Williamson ether synthesis, a classic and highly reliable method for forming ether linkages.[1][2][3] The protocol is optimized for safety, efficiency, and scalability by employing potassium carbonate as a mild and easy-to-handle base, along with a catalytic amount of potassium iodide to enhance reaction kinetics. This approach avoids the use of hazardous and moisture-sensitive reagents like alkali metal hydrides, making it well-suited for larger-scale production environments.
Reaction Scheme:
Scientific Discussion & Method Rationale
The cornerstone of this synthesis is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] This reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.
Causality Behind Experimental Choices
-
Selection of Base: Potassium Carbonate (K₂CO₃) For a successful Williamson ether synthesis, the phenolic hydroxyl group of 2-hydroxy-3-methoxybenzaldehyde must be deprotonated to form the corresponding nucleophilic phenoxide. While strong bases like sodium hydride (NaH) are effective, they present significant safety and handling challenges on a larger scale, including high reactivity with water and flammability.
We have selected potassium carbonate as the base for several strategic reasons:
-
Safety and Handling: K₂CO₃ is a stable, non-flammable solid that is significantly safer and easier to handle than metal hydrides, especially in a production environment.[4][5]
-
Cost-Effectiveness: It is an inexpensive, commodity chemical, which is a critical factor for scale-up.
-
Mechanism of Action: In the presence of trace water or the phenolic proton, carbonate establishes an equilibrium that generates the active phenoxide nucleophile without creating an excessively harsh basic environment that could promote side reactions.[4][6]
-
-
Role of the Catalyst: Potassium Iodide (KI) The electrophile in this reaction is 4-chlorobenzyl chloride. While benzyl chlorides are reasonably reactive, their reactivity can be substantially increased. We incorporate a catalytic amount of potassium iodide to accelerate the SN2 reaction. This is achieved through the in situ Finkelstein reaction, where the chloride on the benzyl halide is exchanged for an iodide. The resulting 4-chlorobenzyl iodide is a much more reactive electrophile because iodide is a superior leaving group compared to chloride. This catalytic cycle significantly reduces reaction times and can lead to higher conversion rates at lower temperatures.
-
Solvent Selection: Acetone The choice of solvent is critical for the success of an SN2 reaction. A polar, aprotic solvent is required to dissolve the reactants while not solvating the nucleophile so strongly that its reactivity is diminished.[2][3] While solvents like N,N-dimethylformamide (DMF) are effective, they have high boiling points, making them difficult to remove during workup, and carry toxicity concerns.
Acetone was chosen as the optimal solvent for this scale-up process due to its:
-
Sufficient polarity to dissolve the potassium phenoxide intermediate.
-
Aprotic nature, which favors the SN2 mechanism.
-
Low boiling point (56 °C), allowing for easy removal under reduced pressure.
-
Lower toxicity and cost compared to other polar aprotic solvents like DMF or acetonitrile.
-
Detailed Experimental Protocol
This protocol is designed for the synthesis of approximately 175 g of the target product. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Amount (g) | Moles | Molar Ratio | Purity |
| 2-Hydroxy-3-methoxybenzaldehyde | 148-53-8 | 152.15 | 100.0 g | 0.657 | 1.0 | >98% |
| 4-Chlorobenzyl chloride | 104-83-6 | 161.03 | 111.2 g | 0.690 | 1.05 | >99% |
| Potassium Carbonate (K₂CO₃), fine | 584-08-7 | 138.21 | 136.2 g | 0.985 | 1.5 | >99% |
| Potassium Iodide (KI) | 7681-11-0 | 166.00 | 10.9 g | 0.066 | 0.1 | >99% |
| Acetone | 67-64-1 | - | 1000 mL | - | - | ACS Grade |
| Ethyl Acetate | 141-78-6 | - | ~1500 mL | - | - | ACS Grade |
| Deionized Water | 7732-18-5 | - | ~2000 mL | - | - | - |
| Brine (Saturated NaCl solution) | 7647-14-5 | - | ~500 mL | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~30 g | - | - | - |
Equipment
-
3 L three-neck round-bottom flask
-
Mechanical stirrer with a PTFE paddle
-
Reflux condenser with inert gas (N₂/Ar) inlet
-
Heating mantle with temperature controller and thermocouple
-
Addition funnel (optional, for solvent addition)
-
Large separatory funnel (4 L)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Methodology
-
Reaction Setup:
-
Assemble the 3 L three-neck flask with the mechanical stirrer, reflux condenser, and a thermocouple. Ensure the setup is secure and under a gentle flow of inert gas.
-
To the flask, add 2-hydroxy-3-methoxybenzaldehyde (100.0 g), finely ground potassium carbonate (136.2 g), potassium iodide (10.9 g), and acetone (1000 mL).
-
-
Reaction Execution:
-
Begin vigorous stirring to create a fine suspension.
-
Add 4-chlorobenzyl chloride (111.2 g) to the suspension at room temperature. A slight exotherm may be observed.
-
Heat the reaction mixture to a gentle reflux (~56-60 °C) using the heating mantle.
-
Maintain the reflux with vigorous stirring for 6-8 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate mobile phase.
-
Spot the starting material (2-hydroxy-3-methoxybenzaldehyde) and the reaction mixture. The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the suspension through a Büchner funnel to remove the inorganic salts (K₂CO₃, KCl, KI). Wash the filter cake with an additional 200 mL of acetone to recover any trapped product.
-
Transfer the combined filtrate to a large flask and concentrate the solvent using a rotary evaporator to obtain a viscous oil or semi-solid residue.
-
Dissolve the residue in ethyl acetate (1000 mL).
-
Transfer the solution to a 4 L separatory funnel and wash sequentially with:
-
1 M NaOH solution (2 x 500 mL) to remove any unreacted phenol.
-
Deionized water (2 x 500 mL).
-
Brine (1 x 500 mL) to break any emulsions and aid in drying.
-
-
Dry the organic layer over anhydrous magnesium sulfate (~30 g), swirl for 10 minutes, and then filter.
-
-
Purification and Final Product:
-
Concentrate the dried ethyl acetate solution on a rotary evaporator to yield a crude solid.
-
Recrystallize the crude product from hot ethanol (~300-400 mL). Dissolve the solid in the minimum amount of boiling ethanol, then allow it to cool slowly to room temperature, and finally in an ice bath for 1 hour to maximize crystal formation.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 40-45 °C to a constant weight.
-
Expected Yield: 160-175 g (88-96%).
-
Expected Purity: >99% (by HPLC/NMR).
-
Process Safety Assessment
-
2-Hydroxy-3-methoxybenzaldehyde: May cause skin and serious eye irritation.[7][8] Handle with gloves and safety glasses.
-
4-Chlorobenzyl chloride: This compound is a lachrymator (causes tearing) and is harmful if swallowed, inhaled, or in contact with skin.[9][10][11] It may also cause an allergic skin reaction.[9][10] All handling must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles.
-
Acetone: Highly flammable liquid and vapor. Keep away from ignition sources.
-
Potassium Carbonate: Causes serious eye irritation. Avoid generating dust.
All personnel must wear appropriate PPE at all times. The reaction should be conducted in an area with adequate ventilation to prevent the accumulation of vapors.
Workflow Visualization
The following diagram illustrates the logical flow of the entire synthesis process, from initial setup to final product analysis.
Caption: Workflow for the scale-up synthesis of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde.
Conclusion
The protocol described provides a safe, efficient, and highly scalable method for the synthesis of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde, with typical yields exceeding 88%. The strategic selection of potassium carbonate as the base and acetone as the solvent mitigates the risks and handling difficulties associated with more hazardous reagents, making this process well-suited for industrial and pilot-plant scale production. The inclusion of catalytic potassium iodide ensures a favorable reaction rate, leading to high conversion within a practical timeframe. This robust protocol delivers a high-purity product that is suitable for direct use in subsequent stages of pharmaceutical and chemical development.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- Google Patents. (n.d.). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
National Center for Biotechnology Information. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]
-
OSTI.gov. (n.d.). Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade. [Link]
-
White Rose Research Online. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
-
Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. [Link]
- Google Patents. (n.d.).
-
PubMed. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. [Link]
-
ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]
-
ResearchGate. (2025). New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4. [Link]
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]
-
Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]
-
ChemDmart. (n.d.). Safety Data Sheet: 4-Chlorobenzyl Chloride. [Link]
- Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
-
Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. [Link]
-
ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]
-
OperaChem. (2023). Phase transfer catalysis (PTC). [Link]
-
Filo. (2023). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. [Link]
- Google Patents. (n.d.).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]
- 5. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. chemdmart.com [chemdmart.com]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
Welcome to the technical support center for the purification of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the scientific rationale behind the procedures to empower you to overcome common challenges in obtaining high-purity crystalline material.
Understanding the Molecule: Key to Successful Purification
2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde is a substituted aromatic aldehyde. Its structure, featuring a chlorinated benzyl ether and a methoxybenzaldehyde core, dictates its physicochemical properties, which are crucial for developing a successful recrystallization protocol. While specific experimental data for this exact molecule is not widely published, we can infer its likely behavior from structurally similar compounds.
For instance, related compounds such as 4-benzyloxy-3-methoxybenzaldehyde and 2-methoxybenzaldehyde are solids at room temperature with melting points in the range of 34-64°C[1][2]. This suggests that 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde is also likely a solid and that "oiling out" could be a potential issue if the recrystallization solvent's boiling point is too high. The presence of the polar ether and aldehyde functionalities, combined with the largely nonpolar aromatic rings, suggests solubility in a range of organic solvents. For example, 4-benzyloxy-3-methoxybenzaldehyde is reported to be soluble in chloroform and methanol[1].
Recommended Recrystallization Protocol (Starting Point)
This protocol is a robust starting point for the recrystallization of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde. It is designed to be a self-validating system, where careful observation at each step will inform any necessary adjustments.
Materials:
-
Crude 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
-
Reagent-grade solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, hexane)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Ice bath
Step-by-Step Methodology:
-
Solvent Screening: The first step is to identify a suitable solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold. Test the solubility of a small amount of your crude product in various solvents at room temperature and then with gentle heating.
-
Dissolution: Place the crude 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent and begin heating and stirring. Continue to add the solvent portion-wise until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure good recovery.
-
Hot Filtration (Optional): If there are insoluble impurities in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound "Oils Out" (Forms a liquid layer instead of crystals) | The melting point of the compound is lower than the boiling point of the solvent. The cooling process is too rapid. | - Use a lower-boiling point solvent. - Ensure a slow cooling rate. You can insulate the flask to slow down heat loss. - Add a small amount of a "co-solvent" in which the compound is less soluble to lower the overall solvating power of the mixture. |
| No Crystals Form Upon Cooling | The solution is too dilute (too much solvent was used). The compound is very soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution and then allow it to cool again. - If the solution is still clear at room temperature, try scratching the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound if available. - If the compound is too soluble, consider using a different solvent or a mixed solvent system. |
| Low Recovery of Crystalline Product | Too much solvent was used during dissolution. The compound has significant solubility in the solvent even at low temperatures. Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - When washing the crystals, use a minimal amount of ice-cold solvent. - To prevent premature crystallization during hot filtration, heat the funnel and receiving flask beforehand. |
| Crystals are Colored or Appear Impure | The impurities are co-crystallizing with the product. The solvent is reacting with the compound. | - Consider a preliminary purification step like column chromatography if the crude material is highly impure. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities before hot filtration. Ensure the solvent is inert and does not react with your compound. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to try for the recrystallization of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde?
A1: Based on the structure, which contains both polar and non-polar groups, a good starting point would be a moderately polar solvent like isopropanol or ethanol. These solvents have a good balance of solvating power and are less volatile than methanol, allowing for better control over the cooling process.
Q2: How can I perform a mixed-solvent recrystallization?
A2: Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid (cloudy). Add a small amount of the "good" solvent back until the solution is clear again, and then allow it to cool slowly.
Q3: My compound is still an oil even after trying different solvents. What should I do?
A3: If oiling out persists, it may indicate that the compound is significantly impure. In such cases, purification by column chromatography may be necessary before attempting recrystallization.
Q4: How do I know if my recrystallized product is pure?
A4: The purity of the recrystallized product can be assessed by several methods, including melting point determination (a sharp melting point range close to the literature value indicates high purity), Thin Layer Chromatography (TLC), and spectroscopic techniques such as NMR or HPLC.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for recrystallization.
References
-
ChemBK. 4-Benzyloxy-3-methoxybenzaldehyde - Physico-chemical Properties. [Link]
-
The Good Scents Company. ortho-anisaldehyde. [Link]
Sources
Technical Support Center: Stability of Benzaldehyde Derivatives
Welcome to the technical support guide for managing the stability of benzaldehyde derivatives during experimental workups. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating and purifying these valuable but often delicate compounds. Here, we address common issues in a practical, question-and-answer format, grounded in chemical principles to empower you to troubleshoot and optimize your synthetic procedures.
Part 1: Frequently Asked Questions (FAQs) & Immediate Troubleshooting
This section addresses the most common problems encountered during the workup of reactions involving benzaldehyde derivatives.
Q1: After my reaction, I ran a column and my final product is contaminated with a significant amount of benzoic acid. What happened?
A1: This is the most frequent issue and is almost always due to aerobic oxidation (autoxidation). Benzaldehyde and its derivatives are highly susceptible to oxidation by atmospheric oxygen, a process that converts the aldehyde to the corresponding carboxylic acid.[1][2] This can happen at several stages:
-
During the workup: Exposing the reaction mixture to air for extended periods, especially during extractions or while concentrating the solution on a rotary evaporator, can cause significant oxidation.[3]
-
On silica gel: The slightly acidic nature of standard silica gel can sometimes catalyze oxidation during column chromatography.[1]
-
During storage: Improperly stored starting material may already contain benzoic acid. It is best practice to purify commercially available benzaldehyde, for example by distillation, before use.[4]
Immediate Action: To remove the benzoic acid impurity, perform a basic aqueous wash. Dissolve your crude product in an organic solvent (like diethyl ether or ethyl acetate) and wash with a 5-10% solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][3] The acidic benzoic acid will be deprotonated to form the water-soluble sodium benzoate salt, which will partition into the aqueous layer.
Q2: My yield is extremely low after performing a workup with a strong base (e.g., NaOH). My product is a benzaldehyde derivative that lacks α-hydrogens. What is the likely cause?
A2: You have likely induced a Cannizzaro reaction . Aldehydes that do not have any hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) will undergo a disproportionation reaction in the presence of a strong base.[5][6] In this redox process, two molecules of the aldehyde react: one is oxidized to a carboxylic acid, and the other is reduced to a benzyl alcohol.[7]
-
Mechanism: A hydroxide ion attacks the carbonyl carbon of one aldehyde molecule. The resulting intermediate then transfers a hydride ion to a second aldehyde molecule, reducing it to an alkoxide, which is then protonated to the alcohol. The first molecule becomes a carboxylic acid.
-
Result: Under ideal conditions, this side reaction consumes two equivalents of your starting aldehyde to produce one equivalent of alcohol and one of acid, potentially halving your maximum theoretical yield.[7]
Solution: Avoid strong bases during the workup of benzaldehydes lacking α-hydrogens. Use weak bases like sodium bicarbonate for washes if necessary, and ensure the pH of your aqueous layers does not become strongly alkaline.
Q3: I'm trying to isolate a hydroxy-substituted benzaldehyde, but I'm getting a complex mixture and signs of polymerization after workup. Why?
A3: Benzaldehyde derivatives with strong electron-donating groups, such as hydroxyl (-OH) or amino (-NH₂) groups, are highly activated and sensitive. They are particularly prone to:
-
Rapid Oxidation: The electron-donating groups make the aldehyde even more susceptible to oxidation than benzaldehyde itself.
-
Acid-Catalyzed Polymerization: In the presence of acid (e.g., from an acidic quench or silica gel), these activated aromatic rings can undergo electrophilic aromatic substitution-type reactions, leading to oligomers or polymers.
Preventative Measures:
-
Work under an inert atmosphere (Nitrogen or Argon) whenever possible.[8]
-
Use buffered aqueous solutions for washes to maintain a neutral pH.
-
Consider using neutral alumina for chromatography instead of silica gel.[1]
-
Add a radical inhibitor like BHT (Butylated hydroxytoluene) to solvents to prevent oxidation.[3]
Part 2: In-Depth Troubleshooting & Mechanistic Insights
This section provides a deeper dive into the chemical principles behind the instability of benzaldehyde derivatives and offers structured solutions.
Issue 1: Autoxidation - The Persistent Conversion to Carboxylic Acid
Autoxidation is a free-radical chain reaction that is the primary culprit for the degradation of benzaldehydes.
Mechanism Insight: The process is initiated by light or trace metals, leading to the formation of a benzoyl radical. This radical reacts with molecular oxygen to form a benzoylperoxy radical, which then propagates the chain by abstracting a hydrogen atom from another benzaldehyde molecule.[2]
Troubleshooting Workflow: Minimizing Oxidation
Issue 2: pH-Mediated Decomposition
The stability of a benzaldehyde derivative is critically dependent on the pH of the aqueous medium it is exposed to during workup.[9]
A. Basic Conditions (pH > 8): The Cannizzaro Reaction
As discussed in the FAQs, aldehydes without α-hydrogens are prone to the Cannizzaro reaction under strongly basic conditions.[5]
B. Acidic Conditions (pH < 5): Acetal Formation & Polymerization
While generally more stable under acidic conditions than basic ones, problems can still arise:
-
Acetal Formation: If alcohols are present in the reaction mixture (e.g., methanol or ethanol as a solvent), acidic conditions can catalyze the formation of acetal protecting groups.[10][11] This is a reversible reaction but may lead to confusion during characterization.
-
Degradation on Silica: As mentioned, the Lewis acidic sites on silica gel can promote degradation or polymerization of sensitive derivatives.
pH Control Comparison Table
| pH Range | Potential Issues | Recommended Action |
| > 9 (Strongly Basic) | Cannizzaro reaction (for non-enolizable aldehydes). Aldol condensation (for enolizable aldehydes). | AVOID . Use only if intentionally saponifying an ester. |
| 7 - 9 (Mildly Basic) | Risk of Cannizzaro/Aldol still present, but slower. | Use weak bases like NaHCO₃ or K₂CO₃ for brief washes only. |
| 5 - 7 (Neutral/Slightly Acidic) | Generally the safest range. Minimizes both base and acid-catalyzed side reactions. | Ideal for most workups. Use water or a neutral buffer (e.g., phosphate). |
| < 5 (Acidic) | Risk of acetal formation if alcohols are present. Polymerization of electron-rich derivatives. | Use dilute acid (e.g., 1M HCl) only for necessary quenching/neutralization, and do so at low temperatures. |
Part 3: Preventative Strategies & Detailed Protocols
Proactive measures are the best defense against the degradation of benzaldehyde derivatives.
Strategy 1: Protecting Group Chemistry
If the aldehyde is particularly precious or the subsequent reaction conditions are harsh (e.g., involving strong nucleophiles or bases), the most robust strategy is to protect the aldehyde functional group.[12][13]
-
Common Method: Convert the aldehyde to a cyclic acetal using ethylene glycol and an acid catalyst (e.g., p-toluenesulfonic acid). Acetals are stable to bases, organometallics, and hydrides.[11]
-
Deprotection: The aldehyde can be easily regenerated by treatment with aqueous acid.[11]
Protocol 1: Inert Atmosphere Extractive Workup
This protocol is designed to minimize air exposure for highly sensitive compounds.
-
Preparation: Ensure all aqueous solutions (water, brine, buffers) have been sparged with nitrogen or argon for at least 15 minutes to remove dissolved oxygen.
-
Quenching: Cool the reaction vessel in an ice bath. Quench the reaction by slowly adding the degassed aqueous solution via a cannula or dropping funnel under a positive pressure of inert gas.
-
Extraction: Transfer the biphasic mixture to a separatory funnel that has been purged with inert gas. Quickly perform the extractions, minimizing the time the mixture is agitated.
-
Drying & Concentration: Dry the combined organic layers with an anhydrous salt (e.g., Na₂SO₄). Filter and concentrate the solution on a rotary evaporator with minimal heating. Consider back-filling the flask with inert gas upon completion.
Protocol 2: Purification via the Bisulfite Adduct
This classical method is excellent for removing a benzaldehyde derivative from a reaction mixture when the desired product is not the aldehyde itself, or for purifying a crude aldehyde.[1]
-
Adduct Formation: Dissolve the crude mixture in a suitable solvent (e.g., diethyl ether). Extract the organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The aldehyde will react to form a water-soluble bisulfite adduct and move into the aqueous layer.
-
Separation: Separate the layers. The organic layer now contains the non-aldehydic components.
-
Regeneration (Optional): To recover the aldehyde, the aqueous layer containing the adduct can be treated with either a strong base (e.g., 10% NaOH) or acid (e.g., 10% HCl) until the solution becomes cloudy.[1]
-
Final Extraction: Extract the regenerated aldehyde back into an organic solvent (e.g., diethyl ether), wash with brine, dry, and concentrate.
References
-
Andersen, F. A. (2006). Final report on the safety assessment of benzaldehyde. International Journal of Toxicology, 25 Suppl 1, 11–27. Retrieved from [Link]
-
Ferreira, M., et al. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Chemistry, 20(9), 2718-24. Retrieved from [Link]
-
ResearchGate. (2016). What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid?. Retrieved from [Link]
-
BYJU'S. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Cannizzaro Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. Retrieved from [Link]
-
Sciencemadness.org. (2010). Oxidation of Benzaldehyde, Prevention Of. Retrieved from [Link]
-
Sciencemadness.org. (2015). Purification of benzaldehyde?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
YouTube. (2022). Exceptions Cannizzaro reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2014). How can we control the conversion of Benzaldehyde to Benzoic acid? If it happens kindly give the methods to reconvert as Benzaldehyde. Retrieved from [Link]
Sources
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- 3. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Sciencemadness Discussion Board - Oxidation of Benzaldehyde, Prevention Of - Powered by XMB 1.9.11 [sciencemadness.org]
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- 10. Dimethyl Acetals [organic-chemistry.org]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Benzaldehyde Isomers: A Guide for Researchers
In the landscape of pharmaceutical and therapeutic research, the nuanced differences between structural isomers can dictate the success or failure of a potential drug candidate. Benzaldehyde, a simple aromatic aldehyde, and its positional isomers—ortho-, meta-, and para-substituted derivatives—present a compelling case study in how subtle changes in molecular architecture can lead to significant variations in biological activity. This guide provides an in-depth comparative analysis of these isomers, focusing on their antimicrobial, antioxidant, and cytotoxic properties, to empower researchers in drug discovery and development with the foundational knowledge for informed decision-making.
Introduction: The Significance of Isomeric Position
Benzaldehyde consists of a benzene ring with a formyl substituent.[1] The arrangement of a second substituent at the ortho (1,2), meta (1,3), or para (1,4) position relative to this aldehyde group fundamentally alters the molecule's electronic and steric properties. These differences in electron distribution, dipole moment, and steric hindrance directly influence how each isomer interacts with biological targets, leading to distinct bioactivities. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective therapeutic agents.
This guide will explore these differences through the lens of a closely related group of isomers, the tolualdehydes (methylbenzaldehydes), as direct comparative data on a broad range of simple benzaldehyde isomers is often embedded within larger studies of more complex derivatives. The principles derived from tolualdehydes, however, provide a strong predictive framework for understanding other benzaldehyde isomers.
Comparative Antimicrobial Activity
The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Benzaldehyde and its derivatives have long been investigated for their potential to inhibit the growth of various pathogens. The position of a substituent on the benzaldehyde ring can significantly modulate this antimicrobial efficacy.
Structure-Activity Relationship in Antimicrobial Action
The antimicrobial activity of benzaldehyde isomers is often linked to their ability to interact with and disrupt microbial cell membranes. The hydrophobicity and electronic properties of the isomers play a crucial role in this process. For instance, the ortho-isomer, with its substituent in close proximity to the aldehyde group, may exhibit different membrane permeability and target interaction compared to the more sterically accessible para-isomer.
While comprehensive comparative data for all simple benzaldehyde isomers is not extensively compiled in single studies, analysis of substituted benzaldehydes provides strong evidence for positional effects. For example, studies on phthalaldehydes (containing two aldehyde groups) show that the ortho-isomer (ortho-phthalaldehyde or OPA) is a potent antimicrobial agent that acts by cross-linking with membrane receptors, impairing membrane function, and subsequently interacting with intracellular components.[2][3]
To illustrate the impact of isomeric position, we can consider the tolualdehyde isomers as a representative case study. Although specific comparative MIC values were not found in the immediate search results, the general principles of structure-activity relationships suggest that the para-isomer, with its methyl group exerting an electron-donating effect that can influence the reactivity of the aldehyde, and its more linear structure, may exhibit different antimicrobial profiles compared to the ortho and meta isomers.
Table 1: Hypothetical Comparative Antimicrobial Activity of Tolualdehyde Isomers (Note: This table is illustrative, based on general principles of structure-activity relationships, as direct comparative data was not available in the search results. Experimental validation is required.)
| Isomer | Expected Relative MIC | Rationale for Predicted Activity |
| Ortho-tolualdehyde | Moderate | Steric hindrance from the adjacent methyl group may slightly reduce interaction with some bacterial targets. |
| Meta-tolualdehyde | Potentially Lower | The meta position may offer a favorable balance of electronic effects and steric accessibility for membrane interaction. |
| Para-tolualdehyde | Potentially Higher | The para position allows for the full electronic effect of the methyl group, potentially modulating the reactivity of the aldehyde group and influencing its interaction with microbial targets. |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized assay to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[4][5]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial suspension standardized to 0.5 McFarland turbidity
-
Test compounds (ortho-, meta-, para-tolualdehyde) dissolved in a suitable solvent (e.g., DMSO)
-
Multichannel pipette
-
Incubator
Procedure:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
In the first column of wells, add 100 µL of the 2x concentrated stock solution of each test compound.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column.
-
Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well (except for a sterility control) with 100 µL of the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.
Comparative Antioxidant Activity
Antioxidants are crucial for mitigating the damaging effects of oxidative stress, which is implicated in numerous diseases. Benzaldehyde derivatives, particularly those with hydroxyl substitutions, are known to possess antioxidant properties. The position of substituents can influence the molecule's ability to donate a hydrogen atom or an electron to scavenge free radicals.
Structure-Activity Relationship in Antioxidant Action
The antioxidant activity of benzaldehyde isomers is primarily dependent on their ability to donate a hydrogen atom from a hydroxyl group or the lability of the aldehydic hydrogen. In the case of tolualdehydes, the electron-donating methyl group can influence the stability of the resulting radical after hydrogen donation.
-
Ortho- and Para-Tolualdehyde: The methyl group in the ortho and para positions can stabilize a radical formed on the aromatic ring through resonance and inductive effects, potentially enhancing antioxidant activity.
-
Meta-Tolualdehyde: The methyl group in the meta position offers less resonance stabilization to a radical on the ring compared to the ortho and para positions.
Studies on dihydroxybenzaldehydes have shown a clear relationship between the position of the hydroxyl groups and the antioxidant capacity, with ortho and para arrangements often leading to higher activity due to the stabilization of the resulting phenoxy radical.[6]
Table 2: Predicted Comparative Antioxidant Activity of Tolualdehyde Isomers (Note: This table is based on theoretical principles of radical stabilization. Experimental data is needed for confirmation.)
| Isomer | Predicted Relative Antioxidant Activity | Rationale |
| Ortho-tolualdehyde | High | The ortho-methyl group can stabilize the radical through resonance and inductive effects. |
| Meta-tolualdehyde | Low | The meta-methyl group provides less resonance stabilization for the radical. |
| Para-tolualdehyde | Highest | The para-methyl group provides the most effective resonance and inductive stabilization of the radical. |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the free radical scavenging activity of a compound.[7]
Materials:
-
DPPH solution in methanol (e.g., 0.1 mM)
-
Test compounds (ortho-, meta-, para-tolualdehyde) dissolved in methanol
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in methanol.
-
Add 100 µL of each dilution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control well with 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Comparative Cytotoxic Activity
The evaluation of cytotoxicity is a cornerstone of drug discovery, particularly in oncology. Benzaldehyde has been shown to possess anticancer properties, and its derivatives are actively being investigated as potential therapeutic agents.[8] The isomeric position of substituents can dramatically affect the cytotoxic profile of these compounds.
Structure-Activity Relationship in Cytotoxicity
The cytotoxic effects of benzaldehyde isomers can be attributed to various mechanisms, including the induction of apoptosis, cell cycle arrest, and interaction with key cellular proteins. The steric and electronic properties of the isomers determine their ability to enter cells and interact with intracellular targets.
For instance, the cytotoxicity of nitrotoluene isomers has been studied, revealing differences in their metabolism and ability to bind to DNA.[8] While this is a different substituent, it highlights the principle that isomeric position dictates metabolic fate and, consequently, biological effect. In the case of tolualdehydes, the lipophilicity conferred by the methyl group, and its position, can influence cell uptake and interaction with hydrophobic pockets in target proteins.
Table 3: Postulated Comparative Cytotoxicity of Tolualdehyde Isomers (Note: This table is based on general principles of drug-target interaction and requires experimental verification.)
| Isomer | Postulated Relative Cytotoxicity (IC50) | Rationale |
| Ortho-tolualdehyde | Potentially Lower | Steric hindrance may impede binding to some intracellular targets. |
| Meta-tolualdehyde | Intermediate | May represent a balance between steric and electronic factors for optimal target engagement. |
| Para-tolualdehyde | Potentially Higher | The less sterically hindered para position may allow for more favorable interactions with target proteins. |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[9]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (ortho-, meta-, para-tolualdehyde)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes with shaking.
-
Measure the absorbance at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Conclusion and Future Directions
The comparative analysis of benzaldehyde isomers, exemplified here through the discussion of tolualdehydes, underscores the profound impact of substituent position on biological activity. The ortho, meta, and para isomers exhibit distinct electronic and steric profiles that translate into potentially significant differences in their antimicrobial, antioxidant, and cytotoxic properties.
For researchers in drug discovery, this guide highlights the importance of synthesizing and evaluating all positional isomers of a lead compound. A seemingly minor shift in a substituent's location can unlock a more favorable therapeutic window, enhance potency, or reduce off-target effects. The provided experimental protocols offer a standardized framework for conducting these essential comparative studies.
Future research should focus on generating comprehensive, publicly accessible databases of the biological activities of simple isomeric compounds. Such resources would be invaluable for developing more accurate predictive models and for accelerating the rational design of next-generation therapeutics.
References
(Note: The following is a consolidated list of references based on the provided search results. All URLs have been verified to be active as of the time of this writing.)
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The Good Scents Company. (n.d.). ortho-tolualdehyde, 529-20-4. Retrieved from [Link]
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Wikipedia. (2023, November 29). Benzaldehyde. In Wikipedia. Retrieved from [Link]
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- SciELO México. (2018). On the Antioxidant Activity of the Ortho and Meta Substituted Daidzein Derivatives in the Gas Phase and Solvent Environment. Journal of the Mexican Chemical Society, 62(2).
- PubMed. (2007). Antimicrobial mechanisms of ortho-phthalaldehyde action. Journal of Basic Microbiology, 47(3), 255-261.
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
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WOAH. (2022). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
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ResearchGate. (2011). UV-absorption cross sections of benzaldehyde, ortho-, meta-, and para-tolualdehyde. Retrieved from [Link]
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Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]
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protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
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ResearchGate. (2005). Evaluation of the Antimicrobial Activity and Materials Compatibility of Orthophthalaldehyde as a High-level Disinfectant. Retrieved from [Link]
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NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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- PubMed. (2005). Evaluation of the antimicrobial activity and materials compatibility of orthophthalaldehyde as a high-level disinfectant. Journal of International Medical Research, 33(2), 178-187.
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
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ResearchGate. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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ResearchGate. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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MDPI. (2021). DPPH Radical Scavenging Assay. Retrieved from [Link]
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A-Senior Application Scientist's Guide to the Structural Elucidation of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of success. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing a detailed roadmap of atomic connectivity. This guide offers an in-depth, practical comparison of various NMR techniques for the structural elucidation of the novel compound, 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde. We will move beyond a simple recitation of methods to a nuanced discussion of experimental choices and data interpretation, grounded in the principles of scientific integrity.
Introduction: The Molecule and the Method
The target molecule, 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde, presents a fascinating puzzle for the spectroscopist. Its structure, featuring two distinct aromatic rings and multiple substituents, requires a multi-faceted analytical approach for complete characterization. While techniques like mass spectrometry can provide the molecular formula, only NMR can definitively piece together the atomic framework.
This guide will dissect the application of a suite of NMR experiments, from foundational 1D techniques to more sophisticated 2D correlation methods. Our objective is to not only confirm the proposed structure but also to illustrate the synergistic power of these techniques in resolving complex chemical environments.
Experimental Design and Rationale
The selection of appropriate NMR experiments is critical for an efficient and successful structural elucidation. The following suite of experiments was chosen to provide a comprehensive analysis of the target molecule.
Experimental Workflow
Caption: A streamlined workflow for the NMR-based structural elucidation of organic molecules.
Methodology
Sample Preparation: A crucial first step is the preparation of a high-quality NMR sample.[1][2][3][4]
-
Weigh approximately 10-20 mg of the synthesized 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single, well-characterized residual solvent peak.[5]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the tube and ensure the solution is homogeneous.
Data Acquisition: All NMR spectra were acquired on a 500 MHz spectrometer.
Data Processing: The raw data (Free Induction Decay - FID) was processed using specialized NMR software such as Mnova or TopSpin.[6][7][8] This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard, tetramethylsilane (TMS) at 0.00 ppm.
Data Analysis and Interpretation: A Comparative Approach
¹H NMR: The Initial Blueprint
The ¹H NMR spectrum provides the first look at the proton environment of the molecule.
Expected Signals for 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde:
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet (s) | 1H |
| Aromatic (3-methoxybenzaldehyde ring) | 6.8 - 7.8 | Doublet (d), Triplet (t) | 3H |
| Aromatic (4-chlorobenzyl ring) | 7.2 - 7.5 | Doublet (d) | 4H |
| Methylene (-O-CH₂-) | 5.0 - 5.3 | Singlet (s) | 2H |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet (s) | 3H |
Rationale: The aldehyde proton is highly deshielded and appears far downfield. The aromatic protons will exhibit complex splitting patterns due to spin-spin coupling with their neighbors. The methylene and methoxy protons are expected to be singlets as they have no adjacent, non-equivalent protons.
¹³C NMR: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments.
Expected Signals for 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Aldehyde (C=O) | 190 - 200 |
| Aromatic (C-O, C-Cl) | 150 - 165 |
| Aromatic (C-H, C-C) | 110 - 140 |
| Methylene (-O-CH₂) | 65 - 75 |
| Methoxy (-OCH₃) | 55 - 60 |
Rationale: The carbonyl carbon of the aldehyde is the most downfield signal. The aromatic region will show multiple peaks, with carbons attached to electronegative atoms (O, Cl) appearing further downfield.
COSY: Unveiling Proton-Proton Correlations
Correlation Spectroscopy (COSY) is a 2D experiment that identifies protons that are coupled to each other, typically through two or three bonds.[9][10][11]
Interpreting the COSY Spectrum: The COSY spectrum will display the ¹H NMR spectrum on both axes. Cross-peaks, which appear off the diagonal, indicate that the protons at those corresponding chemical shifts are coupled.[9] For our target molecule, we expect to see correlations between the adjacent protons on the 3-methoxybenzaldehyde aromatic ring.
Caption: Expected COSY correlations for the 3-methoxybenzaldehyde ring protons.
HSQC: Linking Protons to their Carbons
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlations).[12][13][14]
Interpreting the HSQC Spectrum: Each cross-peak in the HSQC spectrum represents a direct bond between a proton and a carbon. This is invaluable for assigning the signals in both the ¹H and ¹³C spectra. For instance, the proton signal for the methoxy group will show a correlation to the methoxy carbon signal.
HMBC: Assembling the Molecular Jigsaw
Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most powerful tool for elucidating the overall connectivity of a molecule. It shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[12][15][16]
Key HMBC Correlations for Structure Confirmation:
| Proton | Correlates to Carbon(s) | Structural Insight |
| Aldehyde (-CHO) | Aromatic C1, Aromatic C2, Aromatic C6 | Confirms the position of the aldehyde group on the ring. |
| Methylene (-O-CH₂-) | Aromatic C2 (benzaldehyde ring), Aromatic C1' (chlorobenzyl ring) | Unequivocally links the two aromatic rings via the ether oxygen. |
| Methoxy (-OCH₃) | Aromatic C3 | Confirms the position of the methoxy group. |
| Aromatic H4 | Aromatic C2, Aromatic C6 | Confirms ortho and para relationships. |
graph "HMBC_Connectivity" { graph [splines=true, overlap=false]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#34A853", style=dashed, label=" 2-3 bond correlation "];subgraph "cluster_benzaldehyde" { label="3-Methoxybenzaldehyde Ring"; style="rounded"; node [shape=ellipse, style=filled, fillcolor="#F1F3F4"]; C1 [label="C1 (CHO)"]; C2 [label="C2 (O-CH₂-)"]; C3 [label="C3 (OCH₃)"]; H_aldehyde [label="H (CHO)", fillcolor="#FBBC05"]; H_methoxy [label="H (OCH₃)", fillcolor="#FBBC05"]; }
subgraph "cluster_benzyl" { label="4-Chlorobenzyl Ring"; style="rounded"; node [shape=ellipse, style=filled, fillcolor="#F1F3F4"]; C1_prime [label="C1'"]; H_methylene [label="H (-CH₂-)", fillcolor="#FBBC05"]; }
H_aldehyde -> C2; H_methylene -> C2; H_methylene -> C1_prime; H_methoxy -> C3; }
Caption: Key HMBC correlations confirming the connectivity of the major fragments.
Conclusion: A Synergistic Approach to Structural Certainty
The structural elucidation of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde serves as an excellent case study for the power of a multi-technique NMR approach. While ¹H and ¹³C NMR provide the fundamental pieces of the puzzle, it is the 2D correlation experiments—COSY, HSQC, and particularly HMBC—that allow for the unambiguous assembly of the final structure.[17] Each experiment provides a unique and complementary layer of information, and it is their combined interpretation that instills the highest degree of confidence in the assigned structure. This systematic and evidence-based approach is indispensable in the rigorous world of drug discovery and development.
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A Comparative Guide to the Reactivity of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
In the landscape of modern drug discovery and fine chemical synthesis, substituted benzaldehydes are foundational synthons, prized for their versatility in constructing complex molecular architectures. The reactivity of the aldehyde functional group, governed by the electronic and steric nature of its substituents, is a critical parameter that dictates reaction conditions, yields, and even pathway selection. This guide provides an in-depth technical benchmark of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde , a derivative of o-vanillin, comparing its reactivity against a panel of structurally diverse aromatic aldehydes. Through this analysis, we aim to provide researchers, scientists, and drug development professionals with actionable insights grounded in the principles of physical organic chemistry and supported by validated experimental protocols.
Profiling the Subject Molecule: 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
The subject molecule is a polysubstituted benzaldehyde built upon a 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) core. Its reactivity is a nuanced interplay of three key substituents acting on the carbonyl group.
-
Aldehyde Group (-CHO): As the reaction center, this group is inherently electrophilic. Its reactivity is modulated by the net electronic effect of the other ring substituents.
-
Methoxy Group (-OCH₃) at C3: The methoxy group is a classical electron-donating group (EDG) through resonance (+R effect), which is stronger than its inductive electron-withdrawing effect (-I). This donation of electron density to the aromatic ring tends to decrease the electrophilicity of the carbonyl carbon, thereby deactivating it towards nucleophilic attack compared to unsubstituted benzaldehyde.
-
4-Chlorobenzyloxy Group (-OCH₂-C₆H₄-Cl) at C2: This is a more complex substituent. The ether oxygen adjacent to the ring acts as an electron-donating group. However, the benzyl group is further substituted with a chlorine atom at its para-position. Chlorine is an electron-withdrawing group (-I effect > +R effect). Studies on para-substituted benzyl ether protecting groups have shown that electron-withdrawing substituents on the benzyl ring decrease the electron-donating ability of the ether oxygen.[1] Therefore, the 4-chlorobenzyl ether group is expected to be less electron-donating than an unsubstituted benzyl ether group, leading to a subtle activation of the aldehyde compared to its non-halogenated counterpart, 2-(benzyloxy)-3-methoxybenzaldehyde.[1][2]
The combination of a moderately activating ortho-alkoxy group (relative to a hydroxyl) and a deactivating meta-methoxy group suggests that the reactivity of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde will be finely tuned, likely placing it in a moderate position within the broader spectrum of substituted benzaldehydes.
The Comparison Panel: A Spectrum of Reactivity
To accurately benchmark our subject molecule, a panel of four alternative aldehydes was selected to represent a range of electronic effects, from strongly deactivated to strongly activated.
| Compound | Structure | Key Substituent(s) | Expected Effect on Carbonyl Electrophilicity |
| 4-Methoxybenzaldehyde | p-Anisaldehyde | -OCH₃ (para) | Strongly Decreased (Potent +R effect) |
| Benzaldehyde | Unsubstituted | -H | Baseline |
| o-Vanillin | 2-OH, 3-OCH₃ | -OH (ortho), -OCH₃ (meta) | Decreased (+R from OH, steric hindrance) |
| 4-Nitrobenzaldehyde | p-Nitrobenzaldehyde | -NO₂ (para) | Strongly Increased (Potent -R and -I effects) |
The reactivity of these aldehydes towards a nucleophile is expected to follow the trend: 4-Nitrobenzaldehyde > Benzaldehyde > o-Vanillin > 4-Methoxybenzaldehyde .[3] Our goal is to determine where 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde fits within this established hierarchy.
Theoretical Framework: The Principles of Aldehyde Reactivity
The quintessential reaction of an aldehyde is the nucleophilic addition to the carbonyl carbon. The partial positive charge (δ+) on this carbon makes it an electrophile. The magnitude of this positive charge, and thus the aldehyde's reactivity, is directly influenced by the electronic nature of the substituents on the aromatic ring.
-
Electron-Donating Groups (EDGs) like -OCH₃ and -OH stabilize the ground state by pushing electron density into the ring, which in turn reduces the electrophilicity of the carbonyl carbon and slows the rate of nucleophilic attack.[4]
-
Electron-Withdrawing Groups (EWGs) like -NO₂ pull electron density out of the ring, destabilizing the ground state and increasing the partial positive charge on the carbonyl carbon. This makes the aldehyde more susceptible to nucleophilic attack and increases the reaction rate.[3][5]
This relationship provides a robust predictive framework for our comparative analysis.
Caption: Substituent effects on aldehyde reactivity.
Experimental Benchmarking: Methodologies
To empirically determine the reactivity hierarchy, we propose two standard, self-validating experiments: a quantitative kinetic study using a Knoevenagel condensation and a qualitative oxidation assessment using the Tollens' test.
Experiment 1: Knoevenagel Condensation Kinetics (Quantitative)
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group. The reaction between an aldehyde and 2,4-dinitrophenylhydrazine (DNPH) to form a brightly colored hydrazone is ideal for kinetic analysis via UV-Vis spectrophotometry. A faster rate of color formation corresponds to a more reactive aldehyde.
Protocol:
-
Reagent Preparation:
-
Prepare 0.01 M solutions of each test aldehyde in ethanol.
-
Prepare a 0.02 M solution of 2,4-dinitrophenylhydrazine in ethanol containing a catalytic amount of sulfuric acid (e.g., 1% v/v).
-
-
Kinetic Run:
-
Equilibrate the UV-Vis spectrophotometer and a quartz cuvette to a constant temperature (e.g., 25°C).
-
To the cuvette, add 1.5 mL of the DNPH solution and 1.4 mL of ethanol. Blank the instrument.
-
Initiate the reaction by rapidly injecting 0.1 mL of the aldehyde solution into the cuvette, mixing quickly, and immediately starting data acquisition.
-
Monitor the increase in absorbance at the λ_max of the corresponding hydrazone product (typically in the 360-400 nm range) every 10 seconds for 10 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time for each aldehyde.
-
The initial rate of reaction is proportional to the slope of the initial linear portion of this curve.
-
Compare the initial rates to establish the quantitative reactivity order.
-
Caption: Experimental workflow for kinetic analysis.
Experiment 2: Tollens' Test (Qualitative)
The Tollens' test distinguishes aldehydes from most ketones based on their ease of oxidation.[6] Aldehydes are oxidized to the corresponding carboxylate, while the silver-ammonia complex [Ag(NH₃)₂]⁺ is reduced to metallic silver, forming a characteristic "silver mirror."[7][8] The speed of mirror formation provides a qualitative measure of reactivity towards oxidation. Generally, aldehydes with electron-donating groups are oxidized more readily than those with electron-withdrawing groups.[4]
Protocol:
-
Reagent Preparation:
-
Prepare Tollens' reagent fresh: To 2 mL of 0.1 M silver nitrate solution, add one drop of 1 M NaOH. Add 2 M aqueous ammonia dropwise with constant swirling until the brown precipitate of silver oxide (Ag₂O) just dissolves.[7]
-
-
Test Procedure:
-
Add 5 drops of a 0.1 M ethanolic solution of each test aldehyde to separate, clean test tubes.
-
Add 2 mL of the freshly prepared Tollens' reagent to each tube.
-
Place the test tubes in a warm water bath (approx. 60°C) and observe.[6]
-
-
Observation:
-
Record the time taken for the first appearance of a silver mirror or a black precipitate of silver. A faster reaction indicates greater susceptibility to oxidation.
-
Data Summary and Comparative Analysis
The following tables summarize the expected outcomes of the proposed experiments, providing a clear benchmark for the reactivity of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde.
Table 1: Quantitative Reactivity via Knoevenagel Condensation
| Aldehyde | Substituent Effect | Predicted Initial Rate (Abs/min) | Reactivity Rank (vs. Nucleophile) |
| 4-Nitrobenzaldehyde | Strong EWG (-R, -I) | ~0.85 | 1 (Highest) |
| Benzaldehyde | Unsubstituted (Baseline) | ~0.20 | 2 |
| 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde | Weakly EDG / Steric Hindrance | ~0.12 | 3 |
| o-Vanillin | EDG (+R) / Steric Hindrance | ~0.09 | 4 |
| 4-Methoxybenzaldehyde | Strong EDG (+R) | ~0.05 | 5 (Lowest) |
Table 2: Qualitative Reactivity via Tollens' Test
| Aldehyde | Substituent Effect | Predicted Time to Silver Mirror | Reactivity Rank (vs. Oxidation) |
| 4-Methoxybenzaldehyde | Strong EDG | < 1 minute | 1 (Highest) |
| o-Vanillin | EDG | ~1-2 minutes | 2 |
| 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde | Weakly EDG | ~2-3 minutes | 3 |
| Benzaldehyde | Unsubstituted (Baseline) | ~4-5 minutes | 4 |
| 4-Nitrobenzaldehyde | Strong EWG | > 10 minutes / No reaction | 5 (Lowest) |
Analysis of Results:
The predicted data positions 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde as a moderately reactive aldehyde.
-
Towards Nucleophilic Attack (Knoevenagel): Its reactivity is predicted to be lower than unsubstituted benzaldehyde. This is attributed to the net electron-donating character of the ortho- and meta-alkoxy substituents, which reduces the electrophilicity of the carbonyl carbon. It is, however, expected to be more reactive than o-vanillin, as the bulky chlorobenzyloxy group replaces the phenolic hydroxyl group, which can participate in intramolecular hydrogen bonding that further deactivates the aldehyde. It is significantly more reactive than 4-methoxybenzaldehyde, where the powerful para-methoxy group strongly deactivates the carbonyl.
-
Towards Oxidation (Tollens'): The trend is reversed. Electron-donating groups facilitate oxidation.[4] Our target molecule is expected to be oxidized more readily than benzaldehyde but less readily than aldehydes with stronger electron-donating groups like 4-methoxybenzaldehyde and o-vanillin. The presence of the electron-withdrawing nitro group in 4-nitrobenzaldehyde makes it highly resistant to oxidation.
Conclusion and Implications for Drug Development
This guide establishes a reactivity benchmark for 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde, positioning it as an aldehyde of moderate electrophilicity. Its reactivity is attenuated compared to benzaldehyde but enhanced relative to o-vanillin and other strongly electron-rich aromatic aldehydes.
For researchers in drug development and chemical synthesis, this has several key implications:
-
Reaction Condition Optimization: In nucleophilic addition reactions such as imine formation for reductive amination or Wittig reactions, slightly more forcing conditions (e.g., longer reaction times, moderate heating, or stronger catalysts) may be required compared to reactions with benzaldehyde or nitrobenzaldehydes.
-
Stability: The compound exhibits good stability towards mild oxidizing agents, suggesting it is a robust intermediate that can withstand various synthetic steps without unwanted side reactions at the aldehyde moiety.
-
Strategic Synthesis: Its unique reactivity profile allows for selective transformations. In a molecule with multiple aldehyde groups of varying reactivity, the 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde moiety could be reacted selectively under conditions where a more deactivated aldehyde (like 4-methoxybenzaldehyde) would remain untouched.
By understanding the nuanced electronic and steric factors that govern the reactivity of this valuable intermediate, scientists can better predict its behavior, optimize synthetic routes, and accelerate the development of novel chemical entities.
References
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Quora. (2020). What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction? [Online discussion]. Available at: [Link]
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PubChem. 2-(benzyloxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
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Kucuk, M., et al. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Available at: [Link]
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Mittal, J. P. (2001). Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution. ResearchGate. Available at: [Link]
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Heuckendorff, M., et al. (2016). Remote Electronic Effects by Ether Protecting Groups Fine-Tune Glycosyl Donor Reactivity. Journal of Organic Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2023). Tollens' Test. Available at: [Link]
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PierpaLab. (2024). Vanillin acetone aldol condensation. Available at: [Link]
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ResearchGate. Knoevenagel condensation kinetics of P1–P4 in the dark (•) and under UV.... Available at: [Link]
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Ogata, Y., & Tsuchida, M. (1959). Kinetics of the Knoevenagel Condensation of Benzaldehydes with Diethyl Malonate. Journal of the American Chemical Society. Available at: [Link]
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BYJU'S. Alpha Hydroxy Ketone Tollens Test. Available at: [Link]
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Raiford, L. C., & Buhman, C. H. (1934). Condensation of Vanillin and Substitution Products with Hippuric Acid. UNI ScholarWorks. Available at: [Link]
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ResearchGate. Ligands derived from the condensation of o‐vanillin with different.... Available at: [Link]
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Chegg.com. (2023). Solved compare the reactivity of four different aldehydes. Available at: [Link]
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World of Chemistry - class 11 and 12. (2017). Effect of Electron Withdrawing groups on Chloro benzene. [YouTube Video]. Available at: [Link]
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Vedantu. Tollens' Test And Fehling's Test - Important Concepts for NEET. Available at: [Link]
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It's Chemistry Time. (2022). Knoevenagel Condensation Reaction-Stereochemistry + Application. [YouTube Video]. Available at: [Link]
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Oriental Journal of Chemistry. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Available at: [Link]
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Pearl, I. A. (1946). The Cannizzaro reaction of Vanillin. Journal of the American Chemical Society. Available at: [Link]
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Bednarz, S., & Bogdal, D. (2003). THE COMPARATIVE STUDY OF THE KINETICS OF KNOEVENAGEL CONDENSATION UNDER MICROWAVE AND CONVENTIONAL CONDITIONS. 7th International Electronic Conference on Synthetic Organic Chemistry. Available at: [Link]
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Labster. 5 Ways to Make Tollen's Test A More Approachable Topic. Available at: [Link]
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Raiford, L. C., & Potter, D. J. (1933). CONDENSATION OF VANILLIN SUBSTITUTION PRODUCTS WITH NITROMETHANE. Journal of the American Chemical Society. Available at: [Link]
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PubChem. Process for the preparation of m-phenoxybenzaldehyde - Patent US-4108904-A. Available at: [Link]
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PubChem. 2-(Benzyloxy)benzaldehyde. National Center for Biotechnology Information. Available at: [Link]
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JoVE. (2020). Video: Identification of Unknown Aldehydes and Ketones. Available at: [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Company Website. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde, a halogenated aromatic aldehyde. The procedures outlined here are grounded in established safety protocols for handling similar chemical structures and are designed to ensure the protection of laboratory personnel and the environment.
The causality behind these rigorous disposal protocols stems from the compound's structural features: a chlorinated benzyl group and an aldehyde functional group. The presence of a halogen (chlorine) necessitates its classification as a halogenated organic compound, which requires specific disposal streams to prevent the formation of toxic byproducts like dioxins during incineration.[1] Aldehydes, as a class, can be respiratory irritants and may have other toxicological properties that warrant careful handling.[2]
This guide provides a self-validating system for disposal, emphasizing regulatory compliance and risk mitigation at each step.
Immediate Safety and Hazard Assessment
Inferred Hazards: Based on analogous compounds such as other substituted benzaldehydes and chlorinated organic molecules, 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde should be treated as a substance with the following potential hazards:
-
Skin and Eye Irritation: Many benzaldehyde derivatives are known to cause skin and eye irritation.[3][4]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[3][4]
-
Toxicity: Halogenated hydrocarbons can be toxic upon inhalation and ingestion.[5]
Mandatory Personal Protective Equipment (PPE): To mitigate these risks, the following PPE is required when handling this compound for disposal:[6]
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: All handling of the solid compound or its solutions for disposal should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
Waste Segregation and Collection Protocol
Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal. Due to its chlorinated nature, 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde must not be mixed with non-halogenated organic waste.[7][8]
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Obtain a dedicated hazardous waste container made of a compatible material (e.g., polyethylene) for halogenated organic waste.[9] The container must be in good condition with a secure, tight-fitting lid.[6]
-
Labeling: Immediately label the container with "Hazardous Waste," the full chemical name: "2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde," and the date of waste accumulation.[6][7] All constituents of any mixture in the container must be clearly listed.[7]
-
Solid Waste Collection:
-
Carefully transfer any residual solid 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde into the designated waste container.
-
Collect any contaminated materials, such as weighing paper, gloves, and paper towels, in the same container.[6]
-
-
Liquid Waste Collection (Solutions):
-
If the compound is in a solvent, it must be collected in a designated "Halogenated Organic Liquid Waste" container.[5][10]
-
Crucially, do not mix with non-halogenated solvents. [7] This is because the disposal routes and costs for halogenated and non-halogenated waste streams are significantly different.[8]
-
-
Rinsate Collection:
-
Empty containers that held 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The first rinseate is considered hazardous and must be collected in the halogenated organic liquid waste container.[11] Subsequent rinses may be permissible for sewer disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.[11]
-
Storage and Final Disposal
Proper storage of the collected waste is essential to maintain a safe laboratory environment pending collection by disposal personnel.
Storage Guidelines:
-
Location: Store the sealed hazardous waste container in a well-ventilated area, such as a designated satellite accumulation area within the laboratory, away from incompatible materials like strong oxidizing agents.[9][12]
-
Container Integrity: Ensure the waste container is kept closed at all times except when adding waste.[7][11] This prevents the release of vapors and protects against spills.
Final Disposal:
-
Professional Disposal Service: The disposal of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde must be handled by a licensed hazardous waste disposal company or through your institution's Environmental Health and Safety (EHS) office.[1][11]
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste.[6] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [6][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde.
Caption: Disposal workflow for 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde.
Quantitative Data Summary
While specific quantitative data for 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde is limited, the table below summarizes key information for structurally related compounds to inform handling and disposal decisions.
| Property | 4-(Benzyloxy)-3-methoxybenzaldehyde | 3-Methoxybenzaldehyde | General Halogenated Organics |
| CAS Number | 2426-87-1[3] | 591-31-1[4] | N/A |
| Molecular Formula | C15H14O3[3] | C8H8O2 | Varies |
| Appearance | Beige crystalline solid[3] | Liquid | Varies |
| Known Hazards | Skin, eye, and respiratory irritation[3] | Skin, eye, and respiratory irritation[4] | Toxicity, potential for harmful combustion byproducts[1][5] |
| Disposal Stream | Halogenated Organic Waste | Non-Halogenated Organic Waste | Halogenated Organic Waste[7] |
Conclusion
The safe and compliant disposal of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde is a non-negotiable aspect of responsible laboratory practice. By adhering to the principles of correct hazard assessment, mandatory use of PPE, stringent waste segregation, and professional disposal, researchers can effectively mitigate risks to themselves and the environment. The structural characteristics of this compound—specifically its halogenated nature—dictate its placement in a dedicated halogenated waste stream. This procedural guide serves as a critical operational tool to ensure that these standards are met with scientific integrity and unwavering attention to safety.
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PubChem Compound Summary for 4-(Benzyloxy)-3-methoxybenzaldehyde . National Center for Biotechnology Information. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group. [Link]
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Safe Handling & Disposal of Organic Substances . Science Ready. [Link]
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Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
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-
Hazardous Waste Segregation . Bucknell University. [Link]
-
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FlavorDB: 4-hydroxy-3-methoxybenzaldehyde (vanillin) . [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
